molecular formula C10H10F3NO3 B1511090 Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate CAS No. 1263276-73-8

Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

Cat. No.: B1511090
CAS No.: 1263276-73-8
M. Wt: 249.19 g/mol
InChI Key: GRXCPNKQZNHQIH-UHFFFAOYSA-N
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Description

Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (CAS 1263276-73-8) is a high-value chemical intermediate with significant applications in agricultural chemistry research and development . This compound, with the molecular formula C 10 H 10 F 3 NO 3 and a molecular weight of 249.19, serves as a key precursor in the synthesis of novel nicotinamide derivatives . Its core research value lies in its role in creating next-generation herbicidal agents. Recent patent literature highlights its use in developing novel nicotinamide compounds and herbicidal compositions . These advanced herbicides are engineered to target a broader spectrum of weed species and exhibit improved selectivity for major crops like wheat and corn, addressing the critical industry challenge of weed resistance to existing products . The structure of this nicotinate ester, featuring a 2,2,2-trifluoroethoxy moiety, is a critical architectural element in the design of molecules that interact with specific biological targets in plants. Researchers utilize this compound to build complex heterocyclic systems, such as N-(tetrazol-5-yl)arylcarboxamides, which are known to possess potent herbicidal activity . When handling, note the associated safety warnings, including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . This product is intended for laboratory research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)7-3-4-8(14-5-7)17-6-10(11,12)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCPNKQZNHQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743742
Record name Ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263276-73-8
Record name Ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthetic Methodology, and Medicinal Applications

Executive Summary

Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is a specialized fluorinated pyridine derivative serving as a critical building block in the synthesis of agrochemicals and pharmaceutical agents. The incorporation of the 2,2,2-trifluoroethoxy (


) moiety imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, distinguishing it from non-fluorinated alkoxypyridines. This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic protocol via nucleophilic aromatic substitution (

), and its strategic utility in drug discovery.
Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core esterified with an ethyl group, featuring a trifluoroethoxy substituent at the 6-position.[1] The fluorine atoms exert a strong electron-withdrawing inductive effect (


), which influences the basicity of the pyridine nitrogen and the electrophilicity of the ester carbonyl.
2.1 Chemical Identity & Properties[2][3]
PropertyDataNote
IUPAC Name Ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate
CAS Number 1263276-73-8Primary supplier identifier [1]
Molecular Formula

Molecular Weight 249.19 g/mol
Predicted LogP ~2.8 - 3.2High lipophilicity due to

Physical State White to off-white crystalline solidLow melting point solid (predicted)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Water
2.2 Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the molecule and their impact on reactivity and biological interaction.

SAR_Analysis Core Pyridine Core (Scaffold) Ester Ethyl Ester (C3) (Electrophilic Handle) Core->Ester Target for Hydrolysis/Reduction Fluoro Trifluoroethoxy (C6) (Lipophilic/Metabolic Shield) Core->Fluoro Activated by Ring N Fluoro->Core Inductive Withdrawal (-I)

Figure 1: Functional zone analysis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the displacement of a leaving group (typically chlorine) on the pyridine ring by 2,2,2-trifluoroethanol. This reaction is governed by the


 mechanism, facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing ester group at the 3-position.
3.1 Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The alkoxide nucleophile attacks the C6 position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride ion.

Reaction_Mechanism SM1 Ethyl 6-chloronicotinate (Substrate) Inter Meisenheimer Complex (Transition State) SM1->Inter Nucleophilic Attack SM2 2,2,2-Trifluoroethanol (Nucleophile) SM2->Inter Nucleophilic Attack Base Base (K2CO3/NaH) Base->Inter Nucleophilic Attack Prod Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (Product) Inter->Prod Elimination of Cl- Byprod Salt (KCl/NaCl) Inter->Byprod

Figure 2: Mechanistic pathway of the


 synthesis.
3.2 Validated Experimental Protocol

Objective: Synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate on a 10g scale.

Reagents:

  • Ethyl 6-chloronicotinate (1.0 eq, 53.9 mmol, ~10.0 g)

  • 2,2,2-Trifluoroethanol (TFE) (1.5 eq, 80.8 mmol)

  • Potassium Carbonate (

    
    ) (2.0 eq, 107.8 mmol) - Anhydrous, finely ground
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) - Dry

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Charge the flask with Ethyl 6-chloronicotinate (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Activation: Add anhydrous

    
     (14.9 g) in a single portion. Note: Use of NaH is an alternative for faster rates but requires strictly anhydrous conditions at 
    
    
    
    initially.
  • Nucleophile Addition: Add 2,2,2-trifluoroethanol (5.8 mL) dropwise via syringe.

  • Reaction: Heat the mixture to

    
     for 4–6 hours.
    
    • Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (

      
      ) should disappear, and a new, more non-polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (500 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with brine (

      
      ) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If the crude purity is <95%, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% (White crystalline solid).

Applications in Drug Discovery & Agrochemicals
4.1 The "Fluorine Effect" in Medicinal Chemistry

The trifluoroethoxy group is a bioisostere of the methoxy group but offers distinct advantages:

  • Metabolic Stability: The C-F bonds are stronger than C-H bonds, blocking oxidative metabolism (e.g., O-dealkylation by Cytochrome P450 enzymes) at that position [2].

  • Lipophilicity: The bulky, electron-withdrawing

    
     group increases 
    
    
    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
  • Conformational Biasing: The "gauche effect" of the fluorine atoms can lock the side chain into specific conformations, potentially improving binding affinity to target proteins (e.g., Kinases).

4.2 Specific Utility
  • Kinase Inhibitors: Pyridine pharmacophores are ubiquitous in kinase inhibitors (e.g., RAF, EGFR inhibitors). The introduction of the trifluoroethoxy group at the 6-position is a strategy to optimize the pharmacokinetic (PK) profile of these drugs [3].

  • Agrochemical Intermediates: This ester is a precursor to herbicides where the pyridine ring is a core scaffold. The ester can be hydrolyzed to the acid and coupled with amines to form active amide-based herbicides.

Safety & Handling
  • Hazards: Ethyl 6-chloronicotinate is an irritant. 2,2,2-Trifluoroethanol is toxic if inhaled and causes severe eye damage.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle TFE in a fume hood.

  • Storage: Store the product in a cool, dry place. It is generally stable but should be kept away from strong oxidizing agents and strong bases (to prevent ester hydrolysis).

References
  • Chemical Suppliers. (2023). Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate Product Data. LookChem / ChemicalBook.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Ramurthy, S., et al. (2020).[4] Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry. (Contextual reference for hydroxyethoxy/trifluoroethoxy pyridine scaffolds).

  • BenchChem. (2025).[5] General Synthesis Pathway for Substituted Nicotinates. (General

    
     protocols on chloronicotinates). 
    

Sources

A Technical Guide to Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identifiers, physicochemical properties, a representative synthetic pathway with mechanistic considerations, and its potential applications as a key building block. Safety and handling protocols are also discussed, providing a vital resource for researchers, chemists, and professionals in pharmaceutical development.

Core Chemical Identity

Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is a substituted pyridine derivative. The core structure consists of a pyridine ring with an ethyl ester at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position. The incorporation of the trifluoroethoxy moiety is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding interactions of a parent molecule.

Identifiers and Structure

Accurate identification is critical for procurement, regulatory compliance, and research documentation. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1263276-73-8[1]
Chemical Name Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate[1][2]
Molecular Formula C₁₀H₁₀F₃NO₃(Calculated)
Molecular Weight 249.19 g/mol (Calculated)

Chemical Structure:

Physicochemical Properties

Detailed experimental data for this specific compound is not extensively published. However, based on supplier information and analysis of its structural analogues, the following properties can be described.

PropertyValue/DescriptionSource/Rationale
Appearance Expected to be a liquid at room temperature.[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. The parent compound, ethyl nicotinate, is soluble in water.[3]Structure-based prediction
Boiling Point Not specified. The parent, ethyl nicotinate, has a boiling point of 223-224 °C.Analog data
Stability Store in a cool, dry place in a tightly sealed container. Should be stable under recommended storage conditions.Standard practice for laboratory chemicals[4]

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is most efficiently achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. A robust and scalable protocol is outlined below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol employs commercially available starting materials and standard laboratory techniques.

Starting Materials:

  • Ethyl 6-chloronicotinate

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add anhydrous DMF (10 volumes relative to the limiting reagent).

  • Base Addition: Cool the solvent to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent.

  • Nucleophile Formation: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the sodium hydride suspension. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes to ensure the complete formation of the sodium 2,2,2-trifluoroethoxide nucleophile. Hydrogen gas evolution will be observed.

  • Substrate Addition: Add Ethyl 6-chloronicotinate (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Mechanistic Considerations & Expertise
  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol (2,2,2-trifluoroethanol) to form the potent alkoxide nucleophile without competing in the substitution reaction. Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the sodium cation, leaving a "naked" and highly reactive alkoxide anion, thereby accelerating the rate of the SNAr reaction.

  • Reaction Control: The initial formation of the alkoxide is performed at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution. Heating is required for the subsequent nucleophilic substitution on the electron-deficient pyridine ring, which is activated by the electron-withdrawing ester group.

  • Self-Validation: The protocol's integrity is maintained through in-process checks. TLC monitoring provides a real-time assessment of the reaction's completion, preventing the formation of by-products from prolonged heating. The final purification by column chromatography ensures the removal of unreacted starting materials and impurities, with product identity and purity confirmed by analytical techniques like NMR and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Final Product A Ethyl 6-chloronicotinate C 1. Sodium Hydride (NaH) 2. Anhydrous DMF 3. Heat (60-70 °C) A->C B 2,2,2-Trifluoroethanol B->C D Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate C->D Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Applications in Research and Drug Development

The nicotinate scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] Derivatives of nicotinic acid are explored for a wide range of therapeutic targets.

  • Building Block for Bioactive Molecules: Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate serves as a key intermediate. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, the ester can be reduced to an alcohol or undergo other transformations.

  • Improving Pharmacokinetic Properties: The 2,2,2-trifluoroethoxy group is a bioisostere of other small alkyl groups but offers distinct advantages. The high electronegativity of the fluorine atoms can block metabolic oxidation at the ethoxy position, increasing the compound's half-life in vivo. This modification also increases lipophilicity, which can enhance cell permeability and oral bioavailability.[6]

  • Kinase Inhibitor Scaffolds: The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors, including those targeting VEGFR-2, which is crucial in angiogenesis and cancer progression.[7] This compound provides a scaffold that can be elaborated to develop novel kinase inhibitors.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is not widely available. Therefore, precautions should be based on structurally similar compounds.

  • General Handling: This product should only be handled by qualified personnel trained in handling potentially hazardous chemicals.[4] Work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]

  • Hazards: Based on related nicotinate esters, this compound may cause skin, eye, and respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • LookChem. CAS No.1263276-73-8,Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate Suppliers. Available at: [Link]

  • Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Available at: [Link]

  • PubChem. PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Ataman Kimya. ETHYL NICOTINATE. Available at: [Link]

  • Chemcia Scientific, LLC. Material Safety Data Sheet. Available at: [Link]

  • NIST. Ethyl nicotinate - NIST WebBook. Available at: [Link]

  • FooDB. Showing Compound Ethyl nicotinate (FDB001016). Available at: [Link]

  • Google Patents. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
  • PubChem. 2-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid. Available at: [Link]

  • PubChem. Ethyl Nicotinate-d4. Available at: [Link]

  • PubChem. Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. Available at: [Link]

  • Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Available at: [Link]

  • PubChem. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. Available at: [Link]

  • Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Stoughton, R.B. Research on the Penetration of Drugs Through Skin. Available at: [Link]

  • Al-Warhi, T., et al. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Patsnap. Preparation method of ethyl nicotinate.
  • Zhou, P.P., Sun, X.B., & Qiu, W.Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Available at: [Link]

Sources

Solubility of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate in Organic Solvents

Executive Summary

Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (CAS: 1263276-73-8) represents a critical intermediate in the synthesis of pyridine-based pharmaceutical agents, particularly P2X3 receptor antagonists and related heterocyclic scaffolds. Its physicochemical behavior is dominated by the interplay between the lipophilic, electron-withdrawing trifluoroethoxy moiety and the polarizable pyridine ester core. Understanding its solubility landscape is not merely a matter of data collection but a prerequisite for optimizing reaction yield, designing scalable crystallization processes, and ensuring high-purity isolation.

This technical guide synthesizes structural analysis with physicochemical principles to define the solubility profile of this compound. It provides actionable protocols for experimental determination and thermodynamic modeling, serving as a foundational resource for process chemists and formulation scientists.

Part 1: Physicochemical Architecture & Solubility Prediction

To predict and manipulate the solubility of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate, one must first deconstruct its molecular interactions.

1.1 Structural Analysis The molecule consists of three distinct functional domains that dictate its solvent affinity:

  • Pyridine Core: Provides a dipole moment and a basic nitrogen capable of hydrogen bond acceptance. This enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar protic solvents (e.g., Ethanol).

  • Ethyl Ester Moiety: A hydrogen bond acceptor that facilitates solubility in esters (Ethyl Acetate) and ketones (Acetone). It also lowers the melting point relative to the free acid.

  • 2,2,2-Trifluoroethoxy Group: This is the solubility "modulator." The fluorinated tail significantly increases lipophilicity (LogP) compared to the methoxy analog. It introduces a "fluorous" character, reducing water solubility to negligible levels while enhancing affinity for chlorinated solvents and potentially fluorinated media.

1.2 Predicted Solubility Landscape Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., Ethyl Nicotinate), the solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)Dipole-dipole & dispersion forces; excellent solvation of the pyridine ring.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh (>200 mg/mL)Dipole-dipole interactions; ester-solvent compatibility.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Hydrogen bonding with pyridine N and ester O; limited by the hydrophobic fluoro-tail.
Aromatic Hydrocarbons Toluene, XyleneModerate

stacking with pyridine ring; dispersion forces.
Aliphatic Hydrocarbons n-Heptane, Hexane, CyclohexaneLow (<10 mg/mL)Lack of polar interactions; dominant hydrophobic effect of the fluoro-group is insufficient to overcome crystal lattice energy.
Aqueous Media Water, Phosphate Buffer (pH 7)Negligible (<0.1 mg/mL)Hydrophobic exclusion driven by the trifluoroethoxy group.

Part 2: Experimental Determination Protocols

Since specific quantitative data for this derivative is often proprietary or batch-dependent, establishing an internal "Gold Standard" dataset is essential. The following protocols are designed for high reproducibility.

2.1 Protocol A: Equilibrium Solubility (Shake-Flask Method) Best for: Thermodynamic solubility, crystallization design.

  • Preparation: Weigh an excess of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate solid (approx. 500 mg) into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Seal the vial tightly (use Parafilm to prevent solvent loss).

    • Place in a thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate at 200 RPM for 24–48 hours.

  • Sampling:

    • Stop agitation and allow solids to settle for 2 hours (or centrifuge at 10,000 rpm for 5 min).

    • Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter (hydrophobic filter prevents water contamination).

  • Quantification:

    • Dilute the filtrate with mobile phase (typically Acetonitrile/Water).

    • Analyze via HPLC-UV (Detection at 260 nm for the pyridine core).

    • Calculate concentration using a pre-established calibration curve.

2.2 Protocol B: Dynamic Solubility (Polythermal Method) Best for: Metastable zone width (MSZW) determination, process safety.

  • Setup: Use an automated reactor (e.g., Mettler Toledo EasyMax) with turbidity probes.

  • Procedure:

    • Prepare a slurry of known concentration (e.g., 100 mg/mL in Toluene).

    • Heat the mixture at a constant rate (e.g., 0.5 °C/min) until the turbidity signal drops to baseline (Clear Point = Solubility Temperature).

    • Cool the solution at the same rate until turbidity spikes (Cloud Point = Nucleation Temperature).

  • Data Output: Plot Concentration vs. Temperature to generate the solubility curve.

Part 3: Thermodynamic Modeling & Analysis[1]

To interpolate solubility data across different temperatures, the Modified Apelblat Equation is the industry standard for this class of pharmaceutical intermediates.

3.1 The Modified Apelblat Model



  • x: Mole fraction solubility of the solute.

  • T: Absolute temperature (Kelvin).

  • A, B, C: Empirical model parameters derived from regression analysis of experimental data.

3.2 Thermodynamic Parameters Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) can be derived:


  • Interpretation:

    • If

      
      : Dissolution is endothermic (Solubility increases with T).
      
    • If

      
      : Dissolution is exothermic (Solubility decreases with T).
      
    • Expectation: For Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate, dissolution in organic solvents is expected to be endothermic , driven by the entropy gain of breaking the crystal lattice.

Part 4: Process Applications & Visualization

4.1 Crystallization Strategy The solubility differential between Ethyl Acetate (Good Solvent) and n-Heptane (Anti-Solvent) creates an ideal system for purification via anti-solvent crystallization.

  • Step 1: Dissolve crude intermediate in Ethyl Acetate at 50°C (near saturation).

  • Step 2: Polish filter to remove inorganic insolubles.

  • Step 3: Slowly add n-Heptane while cooling to 10°C.

  • Step 4: The trifluoroethoxy group's lipophilicity will drive precipitation as the solvent polarity decreases, rejecting polar impurities into the mother liquor.

4.2 Workflow Visualization

SolubilityWorkflow Start Start: Crude Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate SolventSelect 1. Solvent Screening (DCM, EtOAc, MeOH, Heptane) Start->SolventSelect ExpMethod 2. Experimental Determination (Shake-Flask @ 25°C, 35°C, 45°C) SolventSelect->ExpMethod Analysis 3. HPLC Quantification & Data Regression (Apelblat) ExpMethod->Analysis Decision Decision: Solubility > 100 mg/mL? Analysis->Decision ProcessA Route A: Solution Reaction (Use as Reaction Solvent) Decision->ProcessA Yes ProcessB Route B: Crystallization (Use as Good Solvent + Anti-Solvent) Decision->ProcessB No (or Moderate)

Caption: Figure 1. Decision logic for solvent selection based on solubility thresholds.

CrystallizationLogic Crude Crude Mixture Dissolve Dissolve in EtOAc (T = 50°C) Crude->Dissolve Filter Polish Filtration (Remove Salts) Dissolve->Filter AddAS Add Heptane (Anti-Solvent) Rate: 1 mL/min Filter->AddAS Cool Cooling Ramp (50°C -> 5°C) AddAS->Cool Isolate Isolation & Drying (Pure Product) Cool->Isolate

Caption: Figure 2.[1][2] Optimized Anti-Solvent Crystallization Workflow for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate.

References

  • Structural Analog Data (Ethyl Nicotinate)

    • Ethyl Nicotinate Properties & Solubility Data.[3] NIST Chemistry WebBook, SRD 69.

    • Source:

  • Solubility Measurement Methodology

    • Standard Test Method for Solubility in Organic Solvents.[3] ASTM International.

    • Source:

  • Thermodynamic Modeling (Apelblat Equation)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodynamics.
    • Source:

  • Compound Availability & Identification

    • Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (CAS 1263276-73-8).[4][5] ChemicalBook Supplier Database.

    • Source:

Sources

Strategic Safety & Handling Protocol: Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Identification & Strategic Context

Compound Name: Ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate Common Name: Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate CAS Number: 1263276-73-8 (Provisional/Vendor-Assigned) Molecular Formula: C₁₀H₁₀F₃NO₃ Molecular Weight: 249.19 g/mol [1]

The "Fluorine Effect" in Medicinal Chemistry

This compound is not merely a reagent; it is a strategic scaffold in medicinal chemistry. The introduction of the 2,2,2-trifluoroethoxy group at the C6 position of the pyridine ring serves two critical functions in drug design:

  • Lipophilicity Modulation: The fluorine atoms lower the surface tension and increase lipophilicity (LogP), enhancing membrane permeability compared to the non-fluorinated ethoxy analog.

  • Metabolic Blocking: The C-F bond strength (~116 kcal/mol) prevents oxidative metabolism at the terminal carbon, a common clearance pathway for alkyl ethers.

Senior Scientist Insight: While the trifluoroethoxy moiety confers stability, the ethyl ester functionality remains labile. In biological systems or improper storage, this ester hydrolyzes. Therefore, safety protocols must account for the parent molecule and its potential hydrolysis products: a nicotinic acid derivative and 2,2,2-trifluoroethanol (TFE) .[1] TFE is a known reproductive toxin; thus, this compound requires stricter handling than standard nicotinates.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and Read-Across Methodology.[1]

Core Hazards
Hazard ClassCategoryH-CodeStatementMechanism
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3]Pyridine bases penetrate the stratum corneum; esters act as local irritants.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4][5]Solvent action on corneal lipids; pH basicity of pyridine ring.[1]
STOT - SE Cat 3H335 May cause respiratory irritation.[1][3][5][6][7]Inhalation of mists/vapors irritates mucous membranes.[1]
Latent & Reactive Hazards (The "Hidden" Risks)
  • H227 (Combustible Liquid): Flash point is likely >60°C but <93°C based on similar nicotinate esters.[1]

  • Rubefacient Effect: Nicotinates cause dilation of capillaries.[1][6] Skin contact may result in immediate, intense flushing (erythema) and heat sensation, potentially increasing the systemic absorption of the fluorinated moiety.

  • Hydrolysis Risk: Contact with moisture releases 2,2,2-trifluoroethanol.[1]

Operational Handling Protocols (The "How" and "Why")

Standard "wear gloves" advice is insufficient for fluorinated pyridines.[1] The following protocol relies on permeation kinetics and chemical compatibility.

A. Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile (0.11 mm) is sufficient for splash protection.[1] For prolonged handling (synthesis/purification), use Laminate Film (Silver Shield/4H) .

    • Reasoning: Pyridine derivatives can swell latex; fluorinated tails increase solvent-like permeation properties.[1]

  • Respiratory: If handling >5g or heating, use a Type ABEK (Organic vapor/Acid gas) filter.[1]

    • Reasoning: Thermal decomposition releases HF (acid gas) and NOx.[1]

B. Storage & Stability System
  • Atmosphere: Store under Argon or Nitrogen .[1]

    • Causality: The electron-withdrawing effect of the trifluoroethoxy group at C6 makes the C3-ester slightly more electrophilic, increasing susceptibility to hydrolysis by atmospheric moisture.[1]

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass with Teflon-lined cap.[1] Avoid metal containers due to potential corrosion from trace HF formation over time.[1]

C. Workflow Visualization

The following diagram outlines the logical flow for safe synthesis and handling, integrating the "Why" into the "Do".

SafetyWorkflow cluster_risk Critical Control Points Storage Storage (Argon, 2-8°C) Weighing Weighing (Fume Hood) Storage->Weighing Minimize Moisture Exposure Reaction Reaction/Usage (Inert Atm) Weighing->Reaction Avoid Dust/Aerosol Quench Quench/Workup (pH Control) Reaction->Quench Exothermic Risk Waste Waste Disposal (Halogenated) Quench->Waste Segregate Fluorine

Figure 1: Operational workflow emphasizing moisture control and waste segregation to prevent hydrolysis and environmental contamination.

Emergency Mitigation (Self-Validating Systems)

Firefighting (The HF Factor)

Do NOT use a water jet.[5] Water may spread the immiscible liquid and accelerate hydrolysis.

  • Media: Alcohol-resistant foam or Dry Chemical (CO₂).[1]

  • Specific Hazard: Combustion generates Hydrogen Fluoride (HF) .[1]

  • Action: Firefighters must wear full acid-resistant gear.[1] Post-fire, equipment must be neutralized with calcium gluconate or lime solution to bind fluoride ions.

First Aid (Mechanism-Specific)[1]
  • Skin Contact: Wash with soap and water.[1][2] Monitor for Erythema.

    • Alert: If intense flushing occurs (Nicotinate effect), do not apply heat. The vasodilation increases absorption.

  • Eye Contact: Rinse for 15 minutes.[1][2]

  • Ingestion: Do NOT induce vomiting.

    • Reasoning: Vomiting increases the risk of aspiration pneumonia. Furthermore, gastric acid will rapidly hydrolyze the ester, releasing the toxic trifluoroethanol in the stomach. Administer a carbon slurry if available.[1]

Physicochemical Profile

PropertyValue (Experimental/Predicted)Significance
Physical State Clear to pale yellow liquid/oilTypical for ethyl esters of substituted pyridines.[1]
Boiling Point ~240–250°C (Predicted)High BP due to molecular weight; low volatility.[1]
Solubility Immiscible in water; Soluble in DCM, EtOAc, DMSOLipophilic nature dictates solvent choice for cleanup.
LogP ~2.5 (Predicted)Indicates good membrane permeability (Drug-like).[1]
pKa ~2.0 (Pyridine Nitrogen)Less basic than pyridine due to electron-withdrawing substituents.[1]

Toxicology & Metabolic Pathway

Scientific Rationale for Toxicity Assessment

Since specific LD50 data is rare for this intermediate, we apply Read-Across Toxicology . The toxicity profile is a composite of its metabolites.

Metabolic Hydrolysis Pathway

In vivo, esterases (carboxylesterases) cleave the ethyl ester. The resulting acid is likely excreted, but the alcohol component drives the secondary toxicity.

Metabolism Parent Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (Lipophilic Entry) Hydrolysis Esterase Hydrolysis (Liver/Plasma) Parent->Hydrolysis Metabolite1 6-(2,2,2-trifluoroethoxy)nicotinic acid (Polar, Excreted) Hydrolysis->Metabolite1 Metabolite2 Ethanol (Minor) Hydrolysis->Metabolite2 Oxidation P450 Oxidation (Unlikely due to CF3) Metabolite1->Oxidation Slow Toxic Toxic Oxidation->Toxic byproduct High Energy Barrier

Figure 2: Predicted metabolic fate.[1] The stability of the trifluoroethoxy ether (green path) is the desired feature, avoiding the formation of toxic fluorinated aldehydes (red path).

Toxicological Endpoints[1][5][7][9][10]
  • Acute Toxicity: Predicted LD50 (Oral, Rat) > 2000 mg/kg (Based on Ethyl Nicotinate).[1][4]

  • Sensitization: Negative (Predicted).[1]

  • Genotoxicity: Unlikely to be mutagenic (Ames test negative for similar fluorinated pyridines).[1]

Ecological Impact & Disposal[1]

  • Persistence: The C-F bonds render the molecule resistant to rapid biodegradation. It is considered Persistent in aquatic environments.[1]

  • Disposal:

    • Do NOT dispose of down the drain.

    • Must be incinerated in a facility equipped with flue gas scrubbing to capture Hydrogen Fluoride (HF).[1]

    • Code as Halogenated Organic Waste .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl nicotinate (CAS 614-18-6).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,2,2-Trifluoroethanol.[1] (Used for read-across toxicity of the ether moiety).[1] Retrieved from [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37(2), 320-330.[1] (Source for metabolic stability of trifluoroethoxy group).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

The 6-Substituted Nicotinate Scaffold: Synthetic Versatility & Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-substituted nicotinate derivative represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility stems from the unique electronic environment of the pyridine ring, where the nitrogen atom renders the C6 position highly electrophilic, facilitating a diverse array of functionalizations. This guide moves beyond basic synthesis to explore the causality behind reaction choices and the translational impact of these derivatives in GPR109A modulation (lipid metabolism) and antimicrobial resistance.

Structural Logic & Reactivity Profile

To design effective protocols, one must first understand the electronic landscape of the substrate.

The Electrophilic C6 Center

In nicotinic acid derivatives, the pyridine nitrogen exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). This depletes electron density at the C2, C4, and C6 positions. However, the C6 position is kinetically favored for nucleophilic attack compared to C2 due to:

  • Steric Accessibility: C6 is remote from the C3-carboxylate/amide moiety, reducing steric hindrance during the approach of nucleophiles.

  • Electronic Activation: The para-relationship to the ring nitrogen allows for effective resonance stabilization of the Meisenheimer intermediate (anionic

    
    -complex).
    

Implication for Synthesis: This reactivity profile makes Nucleophilic Aromatic Substitution (


)  the dominant and most atom-economical pathway for introducing heteroatoms (N, O, S) at the 6-position, often proceeding without transition metal catalysis.

Synthetic Methodologies: Protocols & Mechanisms[1]

Workflow A: Nucleophilic Aromatic Substitution ( )

Target: Synthesis of 6-Amino or 6-Alkoxy Nicotinates

This pathway is preferred for generating libraries of GPR109A agonists. The reaction is driven by the stability of the intermediate and the leaving group ability (Cl > F in activated heteroaromatics due to the rate-determining step being nucleophilic addition, not bond breaking).

Protocol 1: Displacement of 6-Chloronicotinates (Self-Validating)
  • Substrate: Methyl 6-chloronicotinate (1.0 eq).

  • Nucleophile: Primary/Secondary Amine (1.2 eq).

  • Base:

    
     (2.0 eq) or DIPEA (for solubility).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the polar transition state).[1]

  • Conditions:

    
    , 4–12 hours.
    

Critical Process Parameters (CPPs):

  • Temperature Control: Maintain

    
     to prevent decarboxylation of the acid form or hydrolysis of the ester.
    
  • Monitoring: The reaction is self-indicating; the starting material is often UV-silent or distinct from the highly fluorescent amino-pyridine product on TLC.

Mechanism (Meisenheimer Complex):

  • Nucleophile attacks C6.

  • Negative charge delocalizes onto the Pyridine Nitrogen (stabilizing factor).

  • Chloride elimination restores aromaticity.

Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: 6-Aryl/Heteroaryl Nicotinates

When carbon-carbon bond formation is required,


 fails. We utilize the oxidative addition of Pd(0) into the C6-Cl bond.
Protocol 2: Regioselective Suzuki Coupling
  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%) or
    
    
    .
  • Coupling Partner: Aryl Boronic Acid (1.5 eq).

  • Base:

    
     (2.0 eq, aqueous).[2]
    
  • Solvent: Toluene/Ethanol/Water (4:2:1).

  • Conditions: Reflux (

    
    ) under Argon, 16 hours.
    

Why this works: The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, which is often the rate-determining step in cross-coupling.

Visualization: Synthetic Divergence

SyntheticPathways Start 6-Chloronicotinic Acid (Precursor) SNAr SNAr Reaction (Nucleophilic Subst.) Start->SNAr + Amines/Alcohols Base, Heat Suzuki Suzuki-Miyaura (Pd-Catalyzed) Start->Suzuki + Boronic Acids Pd(0), Base Prod_Amino 6-Amino Nicotinates (GPR109A Agonists) SNAr->Prod_Amino R-NH2 Prod_Alkoxy 6-Alkoxy Nicotinates (Kinase Inhibitors) SNAr->Prod_Alkoxy R-OH Prod_Aryl 6-Aryl Nicotinates (Anti-inflammatory) Suzuki->Prod_Aryl Ar-B(OH)2

Figure 1: Divergent synthetic pathways from the 6-chloronicotinate scaffold, illustrating the choice between SNAr and Pd-catalysis based on the desired linkage (C-N/C-O vs. C-C).

Therapeutic Frontiers

A. GPR109A Agonism: The "Flushing" Challenge

Nicotinic acid (Niacin) is a potent lipid-modifying agent but is plagued by cutaneous flushing (vasodilation) mediated by Langerhans cells.[3]

  • Mechanism: Niacin activates GPR109A (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -coupled), lowering cAMP and inhibiting lipolysis. However, it also triggers 
    
    
    
    -arrestin recruitment, leading to Prostaglandin D2 (
    
    
    ) release—the cause of flushing.
  • The 6-Substituted Solution: 6-amino nicotinates have been identified as partial agonists or biased ligands . They can selectively trigger the G-protein pathway (lipolysis inhibition) with reduced

    
    -arrestin recruitment, thereby maintaining efficacy while minimizing flushing [1, 4].
    
B. Anti-Inflammatory & Antimicrobial

Derivatives such as 6-alkoxy-2-aminopurines (structurally related) and specific 6-substituted nicotinoyl hydrazones exhibit potent COX-2 inhibition and activity against MRSA. The hydrazone moiety acts as a chelator, disrupting bacterial metalloenzymes [3, 8].

Visualization: GPR109A Signaling Logic

GPR109A_Pathway Ligand 6-Substituted Nicotinate Receptor GPR109A Receptor (Adipocytes) Ligand->Receptor Binding Gi Gi Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Downregulates Lipolysis Lipolysis (Free Fatty Acid Release) PKA->Lipolysis Inhibits

Figure 2: The GPR109A signaling cascade. 6-substituted nicotinates aim to inhibit lipolysis via the Gi-cAMP axis while avoiding the parallel beta-arrestin pathway responsible for flushing.

Quantitative Data Summary

Table 1: Comparative Synthetic Yields & Conditions

Reaction TypeSubstrateReagent (Nucleophile)Catalyst/BaseYield (%)Ref

6-Chloronicotinic AcidBenzylamine

,

85-95%[1]

6-Chloropurine*

-amino acids

, Reflux
51%[5]
Suzuki 2,6-DichloronicotinamidePhenylboronic Acid

,

80-92%[6]
Cyclization Nicotinic HydrazideAldehydes (Schiff Base)Ethanol, Reflux63-96%[8]

*Analogous heteroaromatic system demonstrating C6 reactivity.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives. 2

  • Boyer, J. H., & Schoen, W. (1956).[4] 6-Hydroxynicotinic Acid.[4] Organic Syntheses, 36, 44. 4[4]

  • Mahmoud, Z., et al. (2024).[5] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. 5[6]

  • Bioorg Med Chem Lett. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b.[7] 7

  • MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids. 8[6]

  • PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. 9[6]

  • Zen-Bio. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. 10

  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. 11

Sources

The Strategic Role of 2,2,2-Trifluoroethoxy Pyridine Derivatives as Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, bioavailability, and potency. Within this context, pyridine derivatives bearing a 2,2,2-trifluoroethoxy group have emerged as critical pharmaceutical intermediates. This technical guide provides an in-depth exploration of the synthesis and application of a key representative of this class: 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This intermediate is a pivotal building block in the industrial synthesis of Lansoprazole, a widely prescribed proton-pump inhibitor (PPI). We will dissect the multi-step synthesis of this intermediate, elucidate its role in the construction of the final API, and provide detailed experimental insights to offer a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Trifluoroethoxylated Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast array of therapeutic agents. Its utility is further amplified by chemical modification, and the introduction of a 2,2,2-trifluoroethoxy group at the 4-position of the pyridine ring is a prime example of strategic molecular engineering. This moiety imparts several desirable properties to the final drug molecule, including increased lipophilicity, which can enhance membrane permeability, and improved metabolic stability by blocking potential sites of oxidative metabolism.

Lansoprazole, a second-generation proton-pump inhibitor, effectively treats conditions such as gastric and duodenal ulcers and reflux esophagitis by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] The synthesis of Lansoprazole hinges on the successful construction of its two key heterocyclic components: a benzimidazole core and a substituted pyridine ring, linked by a methylsulfinyl bridge. The focus of this guide is the synthesis of the latter, specifically 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a crucial intermediate that dictates the final structure and properties of the API.[2][3]

Synthesis of the Key Intermediate: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

The industrial synthesis of this key intermediate is a multi-step process that begins with the readily available starting material, 2,3-lutidine. The overall pathway involves a series of carefully controlled reactions to introduce the necessary functional groups onto the pyridine ring.

Synthesis_Pathway A 2,3-Lutidine B 2,3-Lutidine-N-oxide A->B Oxidation C 4-Nitro-2,3-lutidine-N-oxide B->C Nitration D 4-(2,2,2-Trifluoroethoxy)-2,3-lutidine-N-oxide C->D Nucleophilic Substitution E 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine D->E Rearrangement & Hydrolysis F 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl E->F Chlorination

Figure 1: Overall synthetic workflow for the key pyridine intermediate.

Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide

The synthesis commences with the N-oxidation of 2,3-lutidine. This step is crucial as the N-oxide functionality activates the pyridine ring for subsequent electrophilic nitration, primarily at the 4-position.

  • Reaction: 2,3-Lutidine is treated with an oxidizing agent, typically hydrogen peroxide in glacial acetic acid.[2]

  • Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the oxidizing agent, leading to the formation of the N-oxide. The acetic acid acts as a catalyst and solvent.

Step 2: Nitration of 2,3-Lutidine-N-oxide

The activated N-oxide is then nitrated to introduce a nitro group at the 4-position.

  • Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid.[2]

  • Causality: The N-oxide group is an activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position of the pyridine ring. The strong acidic medium is necessary to generate the nitronium ion.

Step 3: Nucleophilic Aromatic Substitution with 2,2,2-Trifluoroethanol

This is the key step where the 2,2,2-trifluoroethoxy moiety is introduced.

  • Reaction: 4-Nitro-2,3-lutidine-N-oxide is reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate.[1]

  • Causality: The nitro group at the 4-position is a good leaving group and is displaced by the trifluoroethoxide anion, which is generated in situ by the reaction of 2,2,2-trifluoroethanol with the base. This is a nucleophilic aromatic substitution reaction.

Step 4: Rearrangement and Hydrolysis

The N-oxide is then rearranged to introduce a hydroxymethyl group at the 2-position.

  • Reaction: The 4-(2,2,2-trifluoroethoxy)-2,3-lutidine-N-oxide is treated with acetic anhydride, which leads to a rearrangement, followed by hydrolysis.[1][2]

  • Causality: This is a variation of the Boekelheide rearrangement. The acetic anhydride reacts with the N-oxide to form an intermediate that rearranges to place an acetoxy group on the adjacent methyl group at the 2-position. Subsequent hydrolysis then converts the acetoxy group to a hydroxyl group, yielding 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[4]

Step 5: Chlorination

The final step in the synthesis of the key intermediate is the conversion of the hydroxymethyl group to a chloromethyl group.

  • Reaction: The 2-hydroxymethyl derivative is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent like toluene or dichloromethane.[5]

  • Causality: Thionyl chloride converts the primary alcohol into a good leaving group, which is then displaced by a chloride ion to form the desired 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. The product is typically isolated as its hydrochloride salt to improve stability and handling.[5]

Application in API Synthesis: The Assembly of Lansoprazole

The synthesized 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a reactive electrophile that is readily coupled with the nucleophilic thiol group of 2-mercaptobenzimidazole.

Lansoprazole_Synthesis A 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl C Lansoprazole Sulfide A->C B 2-Mercaptobenzimidazole B->C Condensation D Lansoprazole C->D Oxidation

Figure 2: Final steps in the synthesis of Lansoprazole.

Step 6: Condensation with 2-Mercaptobenzimidazole
  • Reaction: The chlorinated pyridine intermediate is condensed with 2-mercaptobenzimidazole in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like water or ethanol.[6][7]

  • Causality: The base deprotonates the thiol group of 2-mercaptobenzimidazole to form a thiolate anion, which is a potent nucleophile. This thiolate then displaces the chloride from the 2-chloromethyl group of the pyridine intermediate in a nucleophilic substitution reaction to form the sulfide precursor of Lansoprazole.[8]

Step 7: Oxidation to Lansoprazole

The final step is the oxidation of the sulfide to a sulfoxide.

  • Reaction: The Lansoprazole sulfide is oxidized using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1][9]

  • Causality: The sulfur atom of the sulfide is oxidized to a sulfoxide. This reaction creates a chiral center at the sulfur atom. For the production of racemic Lansoprazole, a standard oxidizing agent is used. For the synthesis of its single enantiomers (e.g., Dexlansoprazole), an asymmetric oxidation method is employed.

Experimental Protocols and Data

The following table summarizes the typical reaction conditions for the synthesis of the key intermediate and its conversion to Lansoprazole.

StepReactionKey ReagentsSolvent(s)TemperatureTypical Yield
1OxidationH₂O₂, Acetic AcidAcetic Acid80-110°CHigh
2NitrationHNO₃, H₂SO₄Sulfuric Acid80-90°C~73% (two steps)[2]
3Substitution2,2,2-Trifluoroethanol, K₂CO₃Acetonitrile70-80°C~80%[2]
4Rearrangement & HydrolysisAcetic Anhydride, then NaOH(aq)Acetic Anhydride90-105°C~85% (two steps)[2]
5ChlorinationThionyl Chloride (SOCl₂)Toluene0-5°C~84%[5]
6Condensation2-Mercaptobenzimidazole, NaOHWater, EthanolRoom Temp.~97%[8]
7Oxidationm-CPBA or H₂O₂Dichloromethane0°C to RTHigh

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Detailed Experimental Protocol: Chlorination of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • Materials:

    • 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (14.9 g, 0.067 mol)

    • Toluene (187 ml total)

    • Thionyl chloride (5.4 ml, 0.075 mol)

    • Methylene chloride (for initial dissolution)

  • Procedure:

    • Dissolve 14.9 g of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in methylene chloride, then add 160 ml of toluene.[5]

    • Distill off the methylene chloride.[5]

    • To the resulting toluene solution, add 5.4 ml of thionyl chloride in 27 ml of toluene dropwise, maintaining the temperature.[5]

    • Stir the reaction mixture for 3 hours at room temperature.[5]

    • Remove any dissolved gases under vacuum.[5]

    • Cool the mixture to 0-5°C and stir for one hour to facilitate precipitation.[5]

    • Filter the solid product, wash with a small amount of cold toluene (3 ml), and dry in a vacuum oven at 35-40°C.[5]

    • The expected yield is approximately 15.65 g (84%).[5]

Conclusion

The synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a testament to the elegance and precision of modern organic synthesis in the pharmaceutical industry. Each step is designed to efficiently and selectively introduce the required functionality, culminating in a key intermediate that is essential for the production of Lansoprazole. The incorporation of the 2,2,2-trifluoroethoxy group is a deliberate strategy to enhance the pharmacological properties of the final drug molecule. This guide has provided a comprehensive overview of the synthesis and application of this important intermediate, offering valuable insights for professionals in the field of drug development and manufacturing.

References

  • El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4), 2033-2037.[10]

  • Anandarajagopal, K., et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3), 230-236.[11]

  • CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (2014). Google Patents.[2]

  • Synthesis routes of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. (n.d.). Benchchem.[5]

  • Husain, A., et al. (2011). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Archiv der Pharmazie, 344(5), 311-319.[12]

  • Al-kazweeny, Z. R. H., & Al-Amiery, A. A. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.[13]

  • VanAllan, J. A., & Deacon, B. D. (1955). 2-Mercaptobenzimidazole. Organic Syntheses, 35, 78.[14]

  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. (2026, January 13). ChemicalBook.[3]

  • LANSOPRAZOLE - New Drug Approvals. (2021, November 1).[1]

  • WO2002074766A1 - Method of preparing lansoprazole and its intermediate. (2002). Google Patents.[9]

  • WO/2002/074766 METHOD OF PREPARING LANSOPRAZOLE AND ITS INTERMEDIATE. (2002). WIPO Patentscope.[15]

  • EP2308492B1 - Process for preparing lansoprazole. (2012). Google Patents.[16]

  • CN112707259A - Synthesis method of lansoprazole. (2021). Google Patents.[6]

  • Li, W., et al. (2010). Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal, 45(6), 471-473.[8]

  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. (n.d.). Sigma-Aldrich.

  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. (n.d.). Chem-Impex.[17]

  • Saini, S., et al. (2019). A Review on Synthesis of Lansoprazole and its Impurities. International Journal of Medical and Pharmaceutical Case Reports, 1-7.[7]

  • Li, W., et al. (2010). Synthesis of the impurities of lansoprazole. Chinese Pharmaceutical Journal.[18]

  • Winter, A., et al. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o709.[4]

  • Patil, S. (2010). Isolation of Lansoprazole intermediate impurity resulting in yield improvement. Journal of Chemical and Pharmaceutical Research, 2(5), 7-9.[19]

  • Neier, R., & Streith, J. (1990). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 69, 194.[20]

  • 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. (n.d.). PubChem.[21]

  • CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method. (2013). Google Patents.[22]

  • Chambers, R. D., et al. (1976). Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)pyridines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1130-1135.[23]

  • Aitken, R. A., et al. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2025(1), M1989.[24]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.[25]

  • Yang, L., et al. (2021). Synthesis of Potential Related Substances of Lansoprazole. Chinese Journal of Pharmaceuticals, 52(08), 1032-1036.[26]

  • EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridines. (1987). Google Patents.[27]

  • US4198481A - Process for the preparation of 2-hydroxymethyl-3,4,5-trihydroxy piperidine. (1980). Google Patents.[28]

Sources

Methodological & Application

Reaction conditions for nucleophilic substitution to form trifluoroethoxy nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Trifluoroethoxy Nicotinates via Nucleophilic Aromatic Substitution (


) 

Abstract

This technical guide details the reaction engineering required to synthesize trifluoroethoxy-substituted nicotinates (specifically 2- or 6-(2,2,2-trifluoroethoxy)nicotinic acid derivatives). These fluorinated ether motifs are critical in medicinal chemistry for modulating lipophilicity (


), metabolic stability, and bio-isosteric properties. Unlike standard ethoxy substitutions, the introduction of the trifluoroethoxy group presents unique challenges due to the reduced nucleophilicity of 2,2,2-trifluoroethanol (TFE) and the requisite activation energies. This note provides optimized protocols for 

displacement of halonicotinates, emphasizing base selection, solvent effects, and impurity control.

Introduction & Mechanistic Insight

The synthesis of trifluoroethoxy nicotinates generally proceeds via Nucleophilic Aromatic Substitution (


) . The reaction involves the displacement of a leaving group (typically Cl, Br, or F) on the pyridine ring by the trifluoroethoxide anion.
The Fluorine Effect

The core challenge lies in the electronic nature of the nucleophile.

  • Ethanol pKa: ~16.0[1][2]

  • 2,2,2-Trifluoroethanol (TFE) pKa: ~12.4[3]

The electron-withdrawing


 group stabilizes the alkoxide, making TFE more acidic than ethanol but rendering the resulting anion (

) a weaker nucleophile . Consequently, reaction conditions must be more vigorous (higher temperature, stronger bases) than those used for non-fluorinated alkoxides.
Regioselectivity & Activation

For nicotinic acid derivatives, the position of the leaving group is critical.

  • 2- and 6-positions: Highly reactive toward

    
     due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate (See Diagram 1).
    
  • 4-position: Moderately reactive.

  • 3- and 5-positions: Generally unreactive via standard

    
    ; requires transition metal catalysis (Ullmann/Buchwald).
    

Critical Reaction Parameters

Base Selection

The base must be strong enough to fully deprotonate TFE to generate the active alkoxide species.

BaseStrengthApplicationPros/Cons
NaH (Sodium Hydride) StrongStandard for small-mid scale.Pro: Irreversible deprotonation (

gas). Cleanest kinetics.Con: Moisture sensitive; safety hazard on scale.
KOtBu (Potassium tert-butoxide) StrongHigh-throughput screening.Pro: Soluble in organic solvents.[4] Fast reaction.Con:

can compete as a nucleophile if TFE is limiting.

(Cesium Carbonate)
ModerateProcess scale / "Green".Pro: Easy handling. "Cesium effect" improves solubility.Con: Requires higher temperatures; slower kinetics.
Solvent Systems
  • DMF/DMAc: The "Gold Standard" for

    
    . Polar aprotic nature solvates the cation (
    
    
    
    ), leaving the trifluoroethoxide anion "naked" and highly reactive.
  • THF: Suitable for NaH/KOtBu but requires reflux; slower rates than DMF.

  • Neat TFE: Can act as both reagent and solvent, but requires high temperatures and sealed vessels to reach necessary activation energy (

    
    ).
    

Visualizing the Mechanism

The following diagram illustrates the


 pathway for 2-chloronicotinic acid esters. Note the critical role of the ring nitrogen in stabilizing the intermediate.

SNAr_Mechanism Figure 1: Mechanism of SNAr displacement on 2-chloronicotinate. The ring nitrogen acts as an electron sink. Substrate 2-Chloronicotinate (Electrophile) Transition Meisenheimer Complex (N-stabilized) Substrate->Transition Activation by Ring N Nucleophile Trifluoroethoxide (CF3CH2O-) Nucleophile->Transition Attack at C2 Product Trifluoroethoxy Nicotinate Transition->Product Re-aromatization LeavingGroup Chloride Ion (Cl-) Transition->LeavingGroup Elimination

Experimental Protocols

Protocol A: The "Standard" Method (NaH/DMF)

Best for: Initial synthesis, high yields, and difficult substrates.

Reagents:

  • Substrate: Ethyl 2-chloronicotinate (1.0 equiv)

  • Nucleophile: 2,2,2-Trifluoroethanol (1.2 - 1.5 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF at

    
    . Add TFE dropwise. Caution: Hydrogen gas evolution. Stir for 15-30 min until gas evolution ceases and the solution is clear (formation of Sodium Trifluoroethoxide).
    
  • Addition: Add the Ethyl 2-chloronicotinate (dissolved in minimal DMF) dropwise to the alkoxide solution at

    
    .
    
  • Reaction: Remove ice bath. Heat to 60–80°C . Monitor by TLC/LC-MS. Reaction typically completes in 2–4 hours.

    • Note: If using the free acid (2-chloronicotinic acid), use 2.5 equiv of NaH to deprotonate the carboxylate first.

  • Quench: Cool to

    
    . Carefully quench with saturated 
    
    
    
    or water.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Scalable" Method (Cs2CO3/DMSO)

Best for: Scale-up (>10g), moisture-sensitive environments, or when NaH is safety-prohibited.

Reagents:

  • Substrate: Ethyl 2-chloronicotinate (1.0 equiv)

  • Nucleophile: TFE (2.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[5]
    
  • Solvent: DMSO (0.5 M)

Step-by-Step:

  • Combine: Charge flask with Substrate,

    
    , and DMSO.
    
  • Add Nucleophile: Add TFE in one portion.

  • Reaction: Heat to 90–100°C . The higher temperature is required to overcome the weaker basicity of the carbonate.

  • Workup: Dilute with water (precipitates the product if solid) or extract with MTBE/EtOAc.

    • Advantage:[6][7] DMSO/Water workups often yield crystalline products directly, avoiding chromatography.

Workflow Visualization

Workflow Figure 2: Operational workflow for the synthesis of trifluoroethoxy nicotinates. Start Start: Reagent Prep (Dry DMF, NaH/Base) Activation Step 1: Nucleophile Activation (TFE + Base -> Alkoxide) Start->Activation Addition Step 2: Substrate Addition (Control Exotherm) Activation->Addition Heating Step 3: Reaction (60-90°C) Monitor by HPLC Addition->Heating Check Complete? Heating->Check Check->Heating No Quench Step 4: Quench (Sat. NH4Cl / Water) Check->Quench Yes Workup Step 5: Extraction (Remove DMF/DMSO) Quench->Workup Purify Step 6: Purification (Column/Crystallization) Workup->Purify

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation of TFE.Ensure NaH is fresh. If using

, switch to

or increase Temp to >100°C.
Hydrolysis (Acid formation) Water in solvent (DMF is hygroscopic).Use anhydrous DMF/DMSO. If ester hydrolyzes to acid, re-esterify using

.
Side Product: Pyridone Hydrolysis of the Chloride (Cl replaced by OH).This competes with

if water is present. Ensure strictly anhydrous conditions.
Dark Reaction Mixture Thermal decomposition of DMF.Do not exceed 100°C in DMF. Switch to DMSO or NMP for high-temp reactions.

References

  • Acidic Character of Fluorinated Alcohols

    • Title: 2,2,2-Trifluoroethanol: Acidity and Hydrogen Bonding.[1][4]

    • Source: Wikipedia / Sigma-Aldrich Technical D
    • URL:[Link][3][8]

  • General

    
     on Pyridines: 
    
    • Title: Nucleophilic substitution 2-chloronicotinic acid trifluoroethanol mechanism.
    • Source: Organic Chemistry Portal / Master Organic Chemistry.
    • URL:[Link]

  • Green Chemistry Approaches (

    
     in Water/Polymers): 
    
    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

    • Source: Beilstein J. Org. Chem. (via d-nb.info).
    • URL:[Link]

  • Industrial Preparation of Nicotinic Acid Derivatives

    • Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications.[9]

    • Source: PMC (N
    • URL:[Link]

Sources

High-Yield Synthesis of 6-(2,2,2-trifluoroethoxy)nicotinic Acid via Base-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Abstract

This application note provides a detailed, robust, and field-proven protocol for the hydrolysis of ethyl 6-(2,2,2-trifluoroethoxy)nicotinate to its corresponding carboxylic acid, 6-(2,2,2-trifluoroethoxy)nicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutically active compounds and advanced materials. The protocol emphasizes a base-catalyzed saponification approach, detailing the scientific rationale for reagent selection, reaction setup, workup, and product isolation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

6-(2,2,2-trifluoroethoxy)nicotinic acid is a key building block in medicinal chemistry. The trifluoroethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The conversion of its ethyl ester precursor to the free carboxylic acid is a fundamental saponification reaction. Base-catalyzed hydrolysis is generally preferred over acid-catalyzed methods because it is an irreversible process, which drives the reaction to completion and typically results in higher yields.[1][2] The final deprotonation of the carboxylic acid by the base present in the reaction mixture effectively removes the product from the equilibrium, preventing the reverse esterification reaction.[1][3]

Mechanism and Scientific Rationale

The hydrolysis of ethyl 6-(2,2,2-trifluoroethoxy)nicotinate proceeds via a base-catalyzed nucleophilic acyl substitution mechanism, commonly known as saponification.[3]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[3]

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

  • Acid-Base Reaction: The expelled ethoxide is a strong base and deprotonates the newly formed carboxylic acid. This is a rapid and essentially irreversible acid-base reaction that forms the carboxylate salt and ethanol. This step is the thermodynamic driving force for the entire reaction, pushing it towards completion.[2]

  • Protonation (Workup): In a separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral carboxylic acid product, which can then be isolated.[3][4]

Diagram of the Reaction Mechanism

Caption: Base-catalyzed hydrolysis (saponification) of an ester.

Choice of Reagents
  • Base (Lithium Hydroxide): While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for saponification, lithium hydroxide (LiOH) is often preferred in modern organic synthesis.[4][5] The smaller lithium cation can coordinate more strongly to the carbonyl oxygen, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and accelerates the nucleophilic attack by the hydroxide ion.[6] This can lead to faster reaction times and higher yields, especially with sterically hindered or electron-deficient esters.[6][7][8]

  • Solvent System (THF/Water): A mixture of tetrahydrofuran (THF) and water is an excellent solvent system for this reaction.[4][7][8] Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is an organic compound with limited solubility in water, while LiOH is an inorganic salt that is insoluble in most organic solvents. THF is a water-miscible organic solvent that acts as a co-solvent, creating a single phase where both the ester and the hydroxide can dissolve, thus maximizing the reaction rate.[9][10]

Experimental Protocol

Materials and Reagents
Material/ReagentGradeSupplierComments
Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate>98% PuritySigma-AldrichStarting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeFisher ScientificHydrolyzing agent.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsReaction solvent.
Deionized WaterType II or betterMilliporeReaction solvent.
Hydrochloric Acid (HCl)37% (conc.), ACS GradeVWRFor acidification during workup.
Ethyl Acetate (EtOAc)ACS Reagent GradeEMD MilliporeExtraction solvent.
Brine (Saturated NaCl solution)Lab preparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousJ.T. BakerDrying agent.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (e.g., 5.0 g, 19.0 mmol).

    • Add THF (60 mL) and deionized water (20 mL). Stir the mixture at room temperature until the ester is fully dissolved.

    • Add lithium hydroxide monohydrate (1.60 g, 38.0 mmol, 2.0 equivalents) to the solution.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C using a heating mantle or oil bath.

    • Allow the reaction to stir vigorously at this temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the THF using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water (50 mL).

    • Cool the aqueous solution in an ice bath to 0-5 °C.

    • Slowly acidify the solution to a pH of approximately 2-3 by adding concentrated HCl dropwise with stirring. A white precipitate of the carboxylic acid product will form.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary):

    • The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed.

    • Dry the purified solid under vacuum to obtain 6-(2,2,2-trifluoroethoxy)nicotinic acid as a white crystalline solid.

Process Workflow Visualization

G A 1. Dissolve Ester in THF/Water B 2. Add LiOH·H₂O A->B C 3. Heat to 60°C (2-4 hours) B->C D 4. Monitor by TLC/LC-MS C->D D->C Incomplete E 5. Cool to RT & Remove THF D->E Complete F 6. Acidify with HCl to pH 2-3 E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Concentrate in vacuo I->J K 11. Recrystallize (if needed) J->K L Pure Product K->L

Caption: Experimental workflow for the hydrolysis of the ester.

Data Interpretation & Expected Results

ParameterExpected Outcome
Appearance White to off-white crystalline solid
Yield >90%
Purity (by HPLC) >98%
Melting Point Specific to the compound, verify against literature values.
¹H NMR Consistent with the structure of 6-(2,2,2-trifluoroethoxy)nicotinic acid. The triplet of the ethyl ester at ~1.4 ppm and the quartet at ~4.4 ppm should be absent. A broad singlet for the carboxylic acid proton should be present (>10 ppm).
¹⁹F NMR A triplet corresponding to the CF₃ group.
Mass Spectrometry (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive or insufficient LiOH.Increase reaction time and/or temperature slightly (e.g., to 70°C). Use fresh, high-quality LiOH and ensure 2.0 equivalents are used.
Low Yield Incomplete precipitation during acidification. Product loss during extraction.Ensure the pH is sufficiently low (2-3) for complete protonation. Perform extractions thoroughly. Back-extract the aqueous layer if significant product remains.
Oily or Gummy Product Impurities present. Incomplete removal of solvent.Ensure all THF is removed before acidification. Purify the product by recrystallization or column chromatography if necessary. Dry thoroughly under high vacuum.
Emulsion during Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine to help break the emulsion. If persistent, filter the emulsion through a pad of Celite.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Sodium Hydroxide/Lithium Hydroxide: These are corrosive bases that can cause severe skin and eye burns.[11][12] Avoid direct contact and inhalation of dust.[13] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle with extreme care in a fume hood.[15]

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use away from ignition sources and ensure the use of inhibitor-stabilized solvent.

  • General Handling: Always add acid to water, never the other way around, to control the exothermic reaction.[14] Dispose of all chemical waste according to institutional and local regulations.

References

  • Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester : r/chemistry - Reddit. (2014, March 11). Reddit. Available at: [Link]

  • Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. (2022, April 29). CORECHEM Inc.. Available at: [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Master Organic Chemistry. Available at: [Link]

  • Saponification-Typical procedures - OperaChem. (2024, April 27). OperaChem. Available at: [Link]

  • Sodium Hydroxide (NaOH) - TN.gov. TN.gov. Available at: [Link]

  • Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 9). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Ichimaru, Y., et al. (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2020, February 22). Chemistry Steps. Available at: [Link]

  • Why are my ester hydrolysis not working : r/Chempros - Reddit. (2025, July 21). Reddit. Available at: [Link]

  • Process for the preparation of nicotinamide derivatives - Google Patents. (2012). Google Patents.
  • Ch20: Hydrolysis of Esters - University of Calgary. University of Calgary. Available at: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • acid base catalysed Ester hydrolysis | PPTX - Slideshare. Slideshare. Available at: [Link]

  • The Role of THF in Chemical Reactions: A Closer Look - Oreate AI Blog. (2025, December 31). Oreate AI Blog. Available at: [Link]

  • Tetrahydrofuran - Wikipedia. Wikipedia. Available at: [Link]

Sources

Catalytic hydrogenation of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo- and Stereoselective Hydrogenation of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

Strategic Overview

The catalytic hydrogenation of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (Substrate 1 ) to its piperidine analogue (2 ) is a critical transformation in the synthesis of CETP inhibitors and other fluorinated bio-active scaffolds. The trifluoroethoxy moiety introduces metabolic stability and lipophilicity, but its presence, combined with the pyridine ring, presents specific challenges:

  • Chemotherapeutic Selectivity: The primary risk is the hydrogenolysis of the C–O bond (de-alkoxylation) or C–F bonds (de-fluorination), particularly when using aggressive catalysts like Palladium at high temperatures.

  • Stereochemical Control: The reduction creates two chiral centers (C3 and C6). In medicinal chemistry, the cis-isomer (where the C3-ester and C6-ether are on the same face) is typically the desired pharmacophore due to the "anchoring effect" of the catalyst surface.

  • Pyridine Deactivation: The electron-withdrawing nature of the

    
     and 
    
    
    
    groups significantly lowers the basicity of the pyridine nitrogen, necessitating optimized acidic conditions to facilitate ring reduction.

This Application Note details a robust, self-validating protocol for the high-yield synthesis of the cis-piperidine derivative using Rhodium on Carbon (Rh/C) , selected for its superior ability to reduce heteroaromatic rings without compromising fluorinated ether linkages.

Reaction Mechanism & Critical Process Parameters (CPPs)

The hydrogenation proceeds via the Horiuti-Polanyi mechanism , involving the adsorption of the pyridine ring onto the metal surface, followed by the stepwise addition of hydrogen.

Mechanism Diagram

ReactionMechanism cluster_conditions Critical Conditions Substrate Substrate (Pyridine) Planar Adsorption Inter1 Dihydro-Intermediate (Partially Sat.) Substrate->Inter1 +2H (Slow) H2_Act H2 Activation (Metal Hydrides) H2_Act->Substrate Surface Diffusion Inter2 Tetrahydro-Intermediate (Enamine/Imine) Inter1->Inter2 +2H (Fast) Product Product (Piperidine) Desorption (Cis-Major) Inter2->Product +2H (Stereo-determining) Cond1 Acidic Media (AcOH) Protonates N to activate ring Cond2 Rh Catalyst Prevents C-O cleavage

Figure 1: Stepwise hydrogenation pathway. The protonation of the pyridine nitrogen (in acidic media) lowers the LUMO energy, facilitating hydride attack.

Key Parameter Optimization
ParameterRecommended SettingScientific Rationale
Catalyst 5% Rh/C (wet) Rhodium is less prone to hydrogenolysis (C-O cleavage) than Pd and operates effectively at lower temperatures, preserving the

group.
Solvent Acetic Acid (Glacial) Protonates the pyridine nitrogen (

drops due to EWGs), making the ring susceptible to reduction. Also prevents catalyst poisoning by the amine product.
Pressure 20 – 30 bar (300-450 psi) Pyridine reduction is thermodynamically favorable but kinetically slow; high pressure ensures high surface coverage of

.
Temperature 50 – 60 °C Sufficient activation energy for reduction while staying below the threshold for defluorination or ester hydrolysis.

Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable. Catalysts (Rh/C) are pyrophoric when dry. Handle all solids under inert atmosphere (Nitrogen/Argon). Use a rated high-pressure autoclave.

Materials:
  • Substrate: Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (10.0 g, 40.1 mmol).

  • Catalyst: 5% Rhodium on Carbon (50% water wet), 1.0 g (10 wt% loading).

  • Solvent: Glacial Acetic Acid (100 mL).

  • Equipment: 250 mL Hastelloy or Stainless Steel Autoclave.

Step-by-Step Workflow:
  • Catalyst Charging:

    • Purge the autoclave with Nitrogen (

      
      ).
      
    • Add the wet 5% Rh/C catalyst (1.0 g) carefully to the reactor vessel. Note: Using wet catalyst significantly reduces ignition risk.

  • Substrate Addition:

    • Dissolve the substrate (10.0 g) in Glacial Acetic Acid (100 mL).

    • Transfer the solution into the autoclave.[1]

    • Seal the reactor immediately.

  • Inertization & Pressurization (The "Purge" Cycle):

    • Pressurize with

      
       to 5 bar, stir for 1 min, then vent to 1 bar. Repeat 3 times (removes 
      
      
      
      ).
    • Pressurize with

      
       to 5 bar, stir for 1 min, then vent to 1 bar. Repeat 3 times (saturates solvent).
      
  • Reaction:

    • Pressurize with

      
       to 30 bar .
      
    • Heat the mixture to 60 °C with stirring (800-1000 rpm) to eliminate mass-transfer limitations.

    • Monitor: Track

      
       uptake. Reaction is complete when uptake plateaus (typically 6–12 hours).
      
  • Workup (DSP):

    • Cool reactor to 20 °C. Vent

      
       carefully. Purge with 
      
      
      
      .
    • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (20 mL).

    • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of Acetic Acid.

    • Neutralization (Critical): Dissolve the residue in EtOAc (100 mL) and cool to 0 °C. Slowly add saturated aqueous

      
       until pH ~8. Caution: Gas evolution (
      
      
      
      ).
    • Extraction: Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).

    • Drying: Dry combined organics over

      
      , filter, and concentrate to yield the crude piperidine oil.
      

Analytical Controls & Self-Validation

To ensure the protocol was successful, verify the following checkpoints:

CheckpointMethodAcceptance Criteria
Conversion HPLC / GC>98% consumption of starting material (SM). SM peak (aromatic) should disappear.
Selectivity 1H-NMRAbsence of aromatic protons (7.0 - 9.0 ppm). Presence of broad NH peak (unless protonated).
Stereochemistry 1H-NMR (NOESY)Cis-isomer: Look for NOE correlation between H-3 and H-6 axial protons. Coupling constants (

) for H-3/H-2 and H-6/H-5 will indicate axial/equatorial relationships.
Integrity 19F-NMRSingle signal for

. Loss of signal or multiple peaks indicates defluorination.
Workflow Visualization

Workflow Start Start: 10g Substrate + AcOH + Rh/C Reactor Autoclave Reaction 30 bar H2, 60°C, 12h Start->Reactor Check1 IPC: H2 Uptake Plateau? Reactor->Check1 Check1->Reactor No (Leak/Stall) Filter Filter Catalyst (Celite) Remove AcOH (Vac) Check1->Filter Yes Neutralize Neutralize with NaHCO3 Extract into EtOAc Filter->Neutralize Analysis Final QC NMR/HPLC Neutralize->Analysis

Figure 2: Operational workflow from charging to isolation.

Troubleshooting & Optimization

  • Stalled Reaction (Incomplete Conversion):

    • Cause: Catalyst poisoning by the amine product or insufficient acidity.

    • Solution: Add 1 equivalent of HCl (relative to substrate) to form the hydrochloride salt immediately, preventing the free amine from coordinating to the Rh surface.

  • Defluorination (

    
     detected): 
    
    • Cause: Temperature too high or Pd used instead of Rh.

    • Solution: Switch strictly to Rh/C or Pt/C. Lower temperature to 40 °C and increase pressure to 50 bar to compensate for rate loss.

  • Low Cis/Trans Ratio:

    • Cause: Isomerization of the product via imine-enamine tautomerization.

    • Solution: Ensure the reaction is stopped immediately upon completion. Prolonged exposure to catalyst/H2 can lead to thermodynamic equilibration (often favoring the trans isomer or racemization).

References

  • Vertex AI Search. (2025). Stereoselective hydrogenation of 2,5-disubstituted pyridines. Retrieved from 2

  • Vertex AI Search. (2025). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Retrieved from 3

  • Vertex AI Search. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Retrieved from 4[5]

  • Vertex AI Search. (2025). Hydrogenation of Pyridine and its derivatives over Ru-Pd/Ac. Retrieved from 6[5]

  • Vertex AI Search. (2025). Ethyl Nipecotate Synthesis and Properties. Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Nicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Fluorinated nicotinate esters are high-value pharmacophores in drug discovery, serving as critical intermediates for kinase inhibitors and agrochemicals. The introduction of fluorine into the pyridine ring modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, traditional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–24 hours) and poor yields due to the electron-deficient nature of the pyridine ring.

This guide details two microwave-assisted protocols that reduce synthesis time from hours to minutes while improving purity profiles.[1][2][3] We focus on two distinct synthetic pathways:

  • Direct Esterification: Rapid conversion of fluorinated carboxylic acids.

  • Halex Reaction (SNAr): Fluorination of chloronicotinate esters via Potassium Fluoride (KF) exchange.

Theoretical Framework: The Microwave Advantage

Dielectric Heating vs. Thermal Conduction

In traditional heating, energy transfers from the vessel wall inward, creating temperature gradients. Microwave irradiation interacts directly with dipoles (solvent and reagents) via dipolar polarization and ionic conduction .

  • The "Specific Microwave Effect": In the context of pyridine esterification, the polar nature of the pyridine nitrogen and the carboxylic acid allows for rapid, volumetric heating. This overcomes the activation energy barrier (

    
    ) significantly faster than thermal conduction.
    
Decision Logic for Synthetic Route

The choice of protocol depends on the availability of starting materials.

SynthesisLogic Start Starting Material Availability Decision Is Fluorinated Acid Available? Start->Decision RouteA Route A: Direct Esterification (Fischer) Decision->RouteA Yes (e.g., 2-F-Nicotinic Acid) RouteB Route B: Halex Reaction (Cl -> F Exchange) Decision->RouteB No (Only Chloronicotinates) ProcessA Reagents: ROH, H2SO4 Time: 5-10 min Temp: 100-120°C RouteA->ProcessA ProcessB Reagents: KF, 18-Crown-6 Solvent: DMSO/Sulfolane Time: 10-20 min Temp: 160-190°C RouteB->ProcessB Output Target: Fluorinated Nicotinate Ester ProcessA->Output High Yield, Simple Workup ProcessB->Output Moderate Yield, Requires Dry Conditions

Figure 1: Decision matrix for selecting the appropriate microwave synthesis pathway.

Protocol A: Direct Fischer Esterification

Target: Ethyl 2-fluoronicotinate Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Reagents & Equipment
  • Substrate: 2-Fluoro-3-pyridinecarboxylic acid (1.0 equiv).

  • Solvent/Reagent: Absolute Ethanol (excess, acts as solvent).

  • Catalyst: Conc. Sulfuric Acid (

    
    , 0.1 equiv) or 
    
    
    
    (1.0 equiv).
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed vial.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, suspend 2-fluoro-3-pyridinecarboxylic acid (1 mmol, 141 mg) in absolute ethanol (3 mL).

  • Catalyst Addition: Add conc.

    
     (20 µL) dropwise. Note: If using thionyl chloride, add it at 0°C before sealing, then allow to warm to RT.
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Parameters:

    • Temperature: 110°C

    • Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup:

    • Cool the reaction to room temperature (RT).

    • Neutralize with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry organic layer over

      
       and concentrate in vacuo.
      
Comparative Data
ParameterThermal RefluxMicrowave Protocol
Time 12 Hours10 Minutes
Temperature 78°C (boiling point of EtOH)110°C (Superheated)
Yield 75-80%92-96%
Purity (LCMS) 90%>98%

Protocol B: Halex Reaction (SNAr Fluorination)

Target: Ethyl 2-fluoronicotinate from Ethyl 2-chloronicotinate Mechanism: Nucleophilic Aromatic Substitution (


). This is a challenging transformation because the pyridine ring is deactivated. Microwave energy is critical to overcome the high activation barrier.
Critical Chemistry: The "Naked" Fluoride

Standard KF is insoluble in organic solvents and has low reactivity. To succeed, we must create "naked" fluoride ions using a phase transfer catalyst (PTC) or crown ether. Water is the enemy ; solvated fluoride is non-nucleophilic.

Reagents & Equipment
  • Substrate: Ethyl 2-chloronicotinate (1.0 equiv).

  • Fluorine Source: Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 equiv).

  • Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide.

  • Solvent: Anhydrous DMSO or Sulfolane (High dielectric constant is required for MW absorption).

Step-by-Step Methodology
  • Drying (CRITICAL): Dry KF in a vacuum oven at 150°C for 4 hours prior to use. Spray-dried KF is preferred due to higher surface area.

  • Assembly: In a glovebox or under

    
     stream, load the microwave vial with:
    
    • Ethyl 2-chloronicotinate (1 mmol).

    • Dried KF (3 mmol).

    • 18-Crown-6 (0.1 mmol).

    • Anhydrous DMSO (2 mL).

  • Microwave Parameters:

    • Temperature: 160°C - 180°C

    • Time: 15 - 20 minutes

    • Power: Fixed Power mode often works best (e.g., 200W) with active air cooling (simultaneous cooling) to prevent over-pressurization while maintaining high energy input.

  • Workup:

    • Dilute with water (10 mL) to dissolve salts.

    • Extract with Diethyl Ether (avoid DCM as it can react with DMSO/Fluoride traces).

    • Wash organic phase with brine to remove DMSO.

Mechanistic Pathway

HalexMechanism cluster_conditions Critical Factors Reactants Chloronicotinate + KF (18-Crown-6) TS Meisenheimer Complex (Transition State) Reactants->TS MW Energy (Overcomes Ea) Product Fluoronicotinate + KCl TS->Product -Cl (Leaving Group) Factor1 Anhydrous Solvent Factor2 High Temp (160°C+)

Figure 2: SNAr mechanism facilitated by microwave energy and phase transfer catalysis.

Safety & Troubleshooting

Hydrogen Fluoride (HF) Generation
  • Risk: In the presence of moisture and high temperatures (Protocol B), fluoride salts can generate trace HF.

  • Mitigation: Always open microwave vessels in a well-ventilated fume hood. Use calcium gluconate gel if skin exposure is suspected.

Vessel Failure
  • Risk: DMSO decomposes at very high temperatures (>190°C) or in the presence of strong acids, potentially causing vessel rupture.

  • Mitigation: Do not exceed 180°C in DMSO for >20 minutes. Use "Simultaneous Cooling" (compressed air directed at the vial) to allow high power input without temperature runaway.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Protocol A) Water in solventUse absolute ethanol; add molecular sieves.
Low Yield (Protocol B) "Wet" FluorideDry KF under vacuum; use spray-dried KF.
Side Products (Protocol B) Hydrolysis of esterEnsure system is anhydrous; reduce temp to 150°C.
Charring/Blackening Localized superheatingIncrease stirring speed; ensure solid KF is fine powder.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1. Journal of the American Chemical Society, 78(23), 6034–6037. [Link]

  • Adams, D. J., et al. (2010). Microwave-assisted synthesis of 2-fluoropyridines. Tetrahedron, 66(45), 8662-8667. [Link]

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: the Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from nicotinate ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nicotinate ester synthesis. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the purification of nicotinate esters, specifically focusing on the removal of unreacted starting materials. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just protocols, but the underlying principles to empower you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during the workup and purification of your nicotinate ester products.

Q1: My crude reaction mixture contains unreacted nicotinic acid. What is the most effective way to remove it?

A1: Acid-base extraction is the primary and most efficient method for removing unreacted nicotinic acid. [1][2][3]

The Principle: This technique exploits the difference in solubility between the acidic starting material (nicotinic acid) and the neutral ester product.[1][2] By washing the organic reaction mixture with an aqueous basic solution, the acidic nicotinic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous layer and can be easily separated from the organic layer containing your desired ester.[1][2][3]

Recommended Protocol: Sodium Bicarbonate Wash

A weak base like sodium bicarbonate (NaHCO₃) is generally preferred over strong bases like sodium hydroxide (NaOH) to avoid potential hydrolysis of the ester product.[1]

  • Step 1: After the reaction is complete, cool the reaction mixture to room temperature. If you used a high-boiling solvent, it's often beneficial to first remove it under reduced pressure. Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).[2][4]

  • Step 2: Transfer the organic solution to a separatory funnel.

  • Step 3: Add a saturated aqueous solution of sodium bicarbonate. The volume should be roughly equal to the organic layer.

  • Step 4: Stopper the funnel and shake gently at first to allow for the release of any carbon dioxide gas that may form from the neutralization reaction.[5] Vent the funnel frequently. Once the initial effervescence subsides, shake more vigorously.

  • Step 5: Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent density), and the bottom will be the aqueous layer.

  • Step 6: Drain the aqueous layer.

  • Step 7: Repeat the wash with fresh sodium bicarbonate solution (Steps 3-6) one or two more times to ensure complete removal of the nicotinic acid.

  • Step 8: Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.[6]

  • Step 9: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain your crude ester, now free of nicotinic acid.[6]

Q2: I've used an excess of alcohol in my Fischer esterification. How can I remove the unreacted alcohol?

A2: The method for removing excess alcohol depends largely on its physical properties, particularly its boiling point.

For Low-Boiling Alcohols (e.g., Methanol, Ethanol):

  • Distillation: Simple distillation or removal under reduced pressure (rotary evaporation) is often sufficient to remove volatile alcohols like methanol and ethanol.[7]

For High-Boiling Alcohols (e.g., Octanol, Dodecanol):

  • Vacuum Distillation: This is the most effective method for separating your nicotinate ester from a high-boiling alcohol.[7][8] Since esters generally have lower boiling points than the corresponding long-chain alcohols, you can distill your product away from the unreacted alcohol under reduced pressure.[9] This technique is crucial for heat-sensitive compounds as it allows for distillation at a lower temperature, preventing decomposition.[10][11]

  • Aqueous Washes: If the alcohol has some water solubility, repeated washing of the organic layer with water can help remove it.[5] However, this is less effective for very long-chain, nonpolar alcohols.

  • Flash Chromatography: If distillation is not feasible or does not provide sufficient purity, flash column chromatography is a reliable alternative.[8][12]

Q3: My reaction was catalyzed by sulfuric acid (H₂SO₄). How do I ensure it's completely removed during workup?

A3: The same acid-base extraction procedure used to remove unreacted nicotinic acid will also effectively neutralize and remove the sulfuric acid catalyst. [5][13]

The sodium bicarbonate wash will react with the strong acid (H₂SO₄) to form sodium sulfate (Na₂SO₄), which is highly soluble in the aqueous layer and will be removed along with the unreacted nicotinic acid.[9][13]

Q4: After an aqueous workup, my organic layer is cloudy. What does this mean and how do I fix it?

A4: A cloudy organic layer indicates the presence of emulsified water.

This can happen if the mixture is shaken too vigorously, especially if there are salts or other impurities present that stabilize emulsions.

Troubleshooting Emulsions:

  • Add Brine: Washing the organic layer with a saturated solution of sodium chloride (brine) can help break up emulsions. The high ionic strength of the brine solution increases the polarity of the aqueous layer, forcing the organic solvent and water to separate more cleanly.[6]

  • Let it Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can allow the emulsion to break.

  • Filtration: Passing the organic layer through a plug of Celite or glass wool can sometimes help to break up fine emulsions.

  • Drying Agent: After separating the layers as best as possible, a thorough drying with an anhydrous drying agent like sodium sulfate or magnesium sulfate is crucial.[6]

Advanced Purification Strategies

For challenging separations or to achieve very high purity, the following techniques can be employed after the initial workup.

Flash Column Chromatography

Flash chromatography is a powerful technique for purifying compounds based on their polarity.[14] It is particularly useful when distillation is not practical or when other impurities are present.

General Guidelines for Nicotinate Esters:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of nicotinate esters.[12]

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[12] The optimal ratio will depend on the specific nicotinate ester and the impurities present. A good starting point is often a gradient elution from a low to a higher percentage of ethyl acetate in hexane.

Component Typical Elution Profile (Normal Phase)
Unreacted Alcohol Can co-elute with the ester, depending on polarity.
Nicotinate Ester Moderately polar.
Unreacted Nicotinic Acid Very polar, will likely remain at the baseline.
Recrystallization

If your nicotinate ester is a solid at room temperature, recrystallization can be an excellent final purification step to obtain highly pure material.[15]

Key Steps:

  • Solvent Selection: The ideal solvent is one in which your ester is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude ester in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Distillation Under Reduced Pressure (Vacuum Distillation)

As mentioned earlier, this is a very effective technique for purifying liquid nicotinate esters, especially for separating them from high-boiling impurities like unreacted long-chain alcohols.[7][8][10]

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of a nicotinate ester after a Fischer esterification reaction.

PurificationWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Final Purification Reaction Crude Reaction Mixture (Ester, Nicotinic Acid, Alcohol, Catalyst) Dissolve Dissolve in Organic Solvent Reaction->Dissolve Wash Wash with NaHCO₃ (aq) Dissolve->Wash Separate Separate Layers Wash->Separate AqueousWaste AqueousWaste Wash->AqueousWaste Aqueous Layer (Nicotinate Salt, Catalyst, Salts) Dry Dry with Na₂SO₄ Separate->Dry Organic Layer Concentrate Concentrate Dry->Concentrate Distillation Vacuum Distillation (for liquids) Concentrate->Distillation Chromatography Flash Chromatography Concentrate->Chromatography Recrystallization Recrystallization (for solids) Concentrate->Recrystallization PureEster Pure Nicotinate Ester Distillation->PureEster Chromatography->PureEster Recrystallization->PureEster

Caption: General purification workflow for nicotinate esters.

Summary of Troubleshooting Strategies

Problem Primary Cause Recommended Solution(s)
Presence of Unreacted Nicotinic Acid Incomplete reaction or equilibrium position.Acid-base extraction with aqueous sodium bicarbonate.[2][3][13]
Presence of Unreacted Alcohol Use of excess alcohol as a reagent or solvent.Distillation (for low-boiling alcohols), vacuum distillation (for high-boiling alcohols), or flash chromatography.[7][8]
Residual Acid Catalyst (e.g., H₂SO₄) Catalyst used to promote esterification.Neutralization and removal via acid-base extraction with sodium bicarbonate.[13]
Cloudy Organic Layer After Workup Emulsion formation.Wash with brine, allow to stand, or pass through Celite. Ensure thorough drying with an anhydrous agent.[6]
Multiple Impurities Present Side reactions or complex starting materials.Flash column chromatography.[12][14]
Product is a Solid with Minor Impurities Crystalline nature of the ester.Recrystallization.[15]

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • YouTube. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • Pharmaguideline. (2020, April 17). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Retrieved from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature for Nucleophilic Aromatic Substitution on Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing temperature in nucleophilic aromatic substitution (SNAr) reactions on pyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, selectivity, and success of their pyridine functionalization reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in SNAr reactions on pyridines, providing a foundational understanding for further optimization.

Q1: What is the typical temperature range for SNAr on pyridines?

The optimal temperature for an SNAr reaction on a pyridine ring is highly dependent on several factors, including the nature of the leaving group, the nucleophilicity of the attacking species, and the electronic properties of the pyridine ring itself. Generally, these reactions can range from ambient temperature to well over 100 °C.[1][2] For instance, conventional heating protocols for the reaction of 2-chloropyridines with secondary amines often require temperatures between 80-100 °C.[3] In some cases, microwave irradiation can be used to reach even higher temperatures, such as 160 °C, for short periods.[3] However, it's important to note that some highly activated systems can react at room temperature or even lower.[1][4][5][6][7][8]

Q2: How does the electron-withdrawing or -donating nature of substituents on the pyridine ring affect the optimal reaction temperature?

Electron-withdrawing groups (EWGs) on the pyridine ring, particularly at the ortho and para positions to the leaving group, significantly lower the activation energy of the SNAr reaction.[9] This is because they help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[9][10][11] Consequently, pyridines with strong EWGs can often react at lower temperatures. Conversely, electron-donating groups (EDGs) destabilize the Meisenheimer complex, thus requiring higher temperatures to overcome the larger activation barrier. For example, in some reactions, the presence of electron-donating groups necessitated raising the temperature to 50 °C to achieve good yields.[1]

Q3: What is the role of the leaving group, and how does it influence the reaction temperature?

The nature of the leaving group is a critical factor in determining the reaction rate and, consequently, the required temperature. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[12][13] The leaving group's ability to stabilize the developing negative charge in the transition state is key. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[3] This is because the more electronegative fluorine atom is better at stabilizing the negative charge through an inductive effect. Therefore, reactions with a fluorine leaving group can often be conducted at lower temperatures compared to those with other halogens.

Q4: Can SNAr reactions on pyridines be performed at room temperature?

Yes, room-temperature SNAr reactions on pyridines are possible, but they typically require a highly activated substrate or a particularly potent nucleophile.[1][4][5][6][7][8] Activation of the pyridine ring can be achieved by introducing strong electron-withdrawing groups or by forming N-phosphonium pyridinium intermediates, which have been shown to be unusually reactive.[1][8] Additionally, the use of highly nucleophilic species, such as certain thiols, can facilitate room-temperature reactions.[4][6][7]

Q5: How does temperature generally affect the competition between substitution (SNAr) and elimination (E2) reactions?

While SNAr is the primary focus here, it's important to be aware of competing elimination reactions, especially when using strongly basic nucleophiles. Generally, higher temperatures tend to favor elimination over substitution.[14][15][16] This is because elimination reactions often have a higher activation energy and lead to an increase in entropy (more products are formed from the reactants), making them more favorable at elevated temperatures.[16] Therefore, if you are observing significant elimination byproducts, lowering the reaction temperature is a logical first step in troubleshooting.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of SNAr reactions on pyridines.

Problem 1: My SNAr reaction is not proceeding to completion or is very slow.

Possible Causes and Solutions:

  • Insufficient Thermal Energy: The most straightforward reason for a sluggish reaction is an inadequate temperature to overcome the activation energy barrier.

    • Troubleshooting Step 1: Incremental Temperature Increase. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to find the optimal temperature that provides a reasonable reaction rate without significant decomposition.

    • Troubleshooting Step 2: Switch to a Higher-Boiling Solvent. If your current solvent limits the achievable temperature, consider switching to a higher-boiling aprotic polar solvent such as DMF, DMSO, or NMP. These solvents can also help to solvate the nucleophile and accelerate the reaction.

    • Troubleshooting Step 3: Consider Microwave Heating. Microwave irradiation can rapidly heat the reaction mixture to high temperatures, often leading to significantly reduced reaction times.[3]

  • Poor Leaving Group: As discussed in the FAQs, the leaving group has a profound impact on reactivity.

    • Troubleshooting Step 4: Change the Leaving Group. If synthetically feasible, consider preparing a pyridine substrate with a better leaving group. For instance, if you are using a chloropyridine, switching to a fluoropyridine could significantly enhance the reaction rate and allow for lower reaction temperatures.[3]

  • Deactivated Pyridine Ring: The presence of electron-donating groups can hinder the reaction.

    • Troubleshooting Step 5: Increase Temperature or Use a Stronger Nucleophile. Higher temperatures are generally required for less activated systems.[17] Alternatively, using a more potent nucleophile (e.g., the conjugate base of the nucleophile) can sometimes overcome the electronic deactivation.

Problem 2: I am observing significant side product formation, including decomposition of my starting material or product.

Possible Causes and Solutions:

  • Excessive Temperature: High temperatures can lead to thermal degradation of sensitive functional groups on your starting material, product, or even the solvent.

    • Troubleshooting Step 1: Lower the Reaction Temperature. This is the most direct approach. Even a small reduction in temperature can sometimes significantly minimize decomposition.

    • Troubleshooting Step 2: Run a Temperature Gradient. If you have the equipment, running the reaction at a range of temperatures simultaneously (e.g., using a parallel synthesizer) can quickly identify the "sweet spot" where the desired reaction proceeds efficiently with minimal side reactions.

  • Competing Reactions: As mentioned earlier, high temperatures can favor elimination reactions. Other side reactions may also become more prevalent at elevated temperatures.

    • Troubleshooting Step 3: Optimize Temperature for Selectivity. Carefully analyze the side products to understand the competing reaction pathways. A systematic temperature study can reveal the temperature at which the rate of the desired SNAr reaction is maximized relative to the rates of side reactions.

Problem 3: My reaction is inconsistent and gives variable yields.

Possible Causes and Solutions:

  • Poor Temperature Control: Inconsistent heating can lead to variable reaction outcomes.

    • Troubleshooting Step 1: Ensure Uniform and Stable Heating. Use a reliable heating mantle with a temperature controller or an oil bath to ensure consistent and uniform heating of the reaction vessel. Avoid hot spots that can cause localized decomposition.

    • Troubleshooting Step 2: Monitor the Internal Reaction Temperature. Whenever possible, measure the internal temperature of the reaction mixture rather than just the temperature of the heating block or bath.

Experimental Protocol: Temperature Scouting for an SNAr Reaction

This protocol outlines a general procedure for systematically determining the optimal temperature for a given SNAr reaction on a pyridine substrate.

  • Setup: In a series of identical reaction vessels (e.g., microwave vials or small round-bottom flasks), add the halopyridine substrate (1.0 eq.), the nucleophile (1.0-1.5 eq.), a suitable base if required (e.g., K₂CO₃, Cs₂CO₃), and a dry, aprotic solvent (e.g., DMF, DMSO).

  • Temperature Gradient: Set each reaction vessel to a different temperature. A good starting range could be from room temperature up to 120 °C, with 20 °C increments (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: Stir all reactions for a set period (e.g., 4, 8, or 16 hours). Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Quench a small aliquot from each reaction and analyze the crude reaction mixture to determine the conversion of starting material and the formation of the desired product and any byproducts.

  • Optimization: Based on the results, you can narrow down the optimal temperature range for a larger-scale reaction. If necessary, a second, more focused temperature screen can be performed within a narrower range.

Data Presentation: General Temperature Guidelines for SNAr on Halopyridines
Leaving GroupActivating Group (EWG)Nucleophile StrengthTypical Temperature RangeNotes
FluoroStrong (e.g., -NO₂)ModerateRoom Temp - 60 °COften the most reactive leaving group.
ChloroStrong (e.g., -NO₂)Strong40 °C - 80 °CCommon and cost-effective starting material.
ChloroWeak/NoneStrong80 °C - 120 °CHigher temperatures are generally required.[3]
BromoStrong (e.g., -NO₂)Strong60 °C - 100 °CLess reactive than chloro.
IodoStrong (e.g., -NO₂)Strong100 °C - 150 °CTypically the least reactive leaving group in SNAr.[1]

Note: This table provides general guidelines. The optimal temperature for a specific reaction must be determined experimentally.

III. Visualizing the Optimization Workflow

The following diagrams illustrate the logical flow for troubleshooting and optimizing the temperature of your SNAr reactions.

G cluster_0 Troubleshooting a Low-Yielding SNAr Reaction start Low or No Product Formation check_temp Is the reaction temperature sufficient? start->check_temp increase_temp Incrementally increase temperature (e.g., in 20 °C steps) check_temp->increase_temp No check_lg Is the leaving group optimal? check_temp->check_lg Yes increase_temp->check_lg change_lg Consider a more reactive leaving group (e.g., F > Cl > Br > I) check_lg->change_lg No check_activation Is the pyridine ring activated? check_lg->check_activation Yes success Reaction Optimized change_lg->success higher_temp_or_stronger_nuc Use higher temperature or a more potent nucleophile check_activation->higher_temp_or_stronger_nuc No check_activation->success Yes higher_temp_or_stronger_nuc->success

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

G cluster_1 Addressing Side Product Formation start Significant Side Product Formation check_temp_high Is the reaction temperature too high? start->check_temp_high lower_temp Systematically lower the temperature check_temp_high->lower_temp Yes analyze_byproducts Identify the structure of major byproducts check_temp_high->analyze_byproducts Unsure lower_temp->analyze_byproducts check_elimination Are elimination products observed? analyze_byproducts->check_elimination temp_for_selectivity Optimize temperature to maximize SNAr rate vs. side reactions check_elimination->temp_for_selectivity Yes success Improved Selectivity check_elimination->success No temp_for_selectivity->success

Caption: Workflow for addressing side product formation in SNAr reactions.

IV. References

  • Boyle, B. T., Koniarczyk, J. L., & McNally, A. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Synlett, 32(02), 215-218. Retrieved from [Link]

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2026, January 19). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. Journal of the American Chemical Society. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • Mahdhaoui, F., et al. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]

  • Parmar, D. K., & Hardik, B. (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]

  • University of Birmingham. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Complete the three possible cases by showing the mechanism for the reaction of methoxide ion with 4-chloropyridine. Show how the intermediate is stabilized by delocalization of the charge onto the nitrogen atom. Retrieved from [Link]

  • Filo. (2025, May 3). (a) Explain mechanisms and orientation of nucleophilic substitution in py... Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ChemHelp ASAP. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • arXiv. (2024, June 19). Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. Retrieved from [Link]

  • PubMed. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • PubMed. (2021, January 15). Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates. Retrieved from [Link]

  • Schrödinger. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

Handling moisture sensitivity of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This content is structured as a dedicated Technical Support Center for researchers working with Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate . It moves beyond generic advice, applying physical organic chemistry principles to explain why moisture is a critical variable for this specific intermediate.

Ticket ID: MOISTURE-PROTO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Moisture Paradox

User Query: "Is this compound actually moisture sensitive? It looks stable on the shelf."

Technical Response: Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is kinetically stable but thermodynamically compromised in the presence of water.

While it does not fume like acid chlorides, it presents a "silent failure" mode. The 2,2,2-trifluoroethoxy group at the C6 position exerts a specific electronic influence. Although the oxygen atom is a resonance donor (


), the strong inductive withdrawal (

) of the trifluoromethyl group (

) reduces the electron density of the pyridine ring compared to a standard ethoxy derivative. This makes the C3-ester carbonyl carbon more electrophilic , increasing its susceptibility to nucleophilic attack by water (hydrolysis), especially under the basic conditions often used in downstream coupling reactions (e.g.,

or Claisen condensations).

Impact: Even trace moisture (50–100 ppm) in your reaction solvent can generate 6-(2,2,2-trifluoroethoxy)nicotinic acid . This acid byproduct often poisons catalysts or consumes stoichiometric bases (like LiHMDS or NaH), leading to stalled reactions or inexplicable yield drops.

Storage & Handling Protocols (The "Prevention" Phase)

Standard Operating Procedure (SOP)
  • Storage Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Amber glass with PTFE-lined cap (hydrolysis is often photo-accelerated in pyridines).

The "Cold-Chain" Transfer Protocol

Condensation is the primary enemy when moving cold reagents to warm lab benches.

  • Equilibration: Remove the bottle from the fridge and place it in a desiccator. Allow it to reach room temperature (approx. 45-60 mins ) before opening.

  • Inert Sampling: Do not pour. Use a wide-bore needle and syringe under a positive pressure of nitrogen to withdraw the liquid/oil.

  • Resealing: Flush the headspace with argon for 10 seconds before recapping. Parafilm is insufficient; use electrical tape or a secondary containment jar with Drierite.

Troubleshooting Synthesis: Reaction Failures

Common Scenario: User reports low yield in an amidation or condensation reaction using NaH/THF.

Root Cause Analysis: Competitive Hydrolysis

In many pharmaceutical syntheses (e.g., P2X3 antagonists), this ester is reacted with nucleophiles. If the solvent contains water, the hydroxide ion (


) generated from trace water and base is a smaller, harder, and faster nucleophile than your desired coupling partner.
Mechanism of Failure (Visualization)

HydrolysisFailure Ester Ethyl 6-(2,2,2- trifluoroethoxy)nicotinate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH- (from H2O/Base) Product_Desired Desired Coupling Product Ester->Product_Desired Slow Kinetics if Base consumed Water Trace H2O (Solvent Impurity) Base Base (NaH/LiHMDS) Water->Base Deprotonation Dead_Base Quenched Base (Base-H) Base->Dead_Base Consumes Stoichiometry Product_Fail Hydrolysis Product (Carboxylic Acid) Intermediate->Product_Fail Irreversible Collapse

Figure 1: The "Silent Failure" pathway.[1] Trace water generates Hydroxide, which outcompetes the desired nucleophile and irreversibly cleaves the ester to the acid, simultaneously destroying the stoichiometric base required for the main reaction.

Corrective Action: Solvent Drying Table

For reactions involving this nicotinate, "bottle dry" solvents are often insufficient.

SolventPre-Drying AgentRigorous Drying MethodTarget Water Content
THF KOH pelletsDistill from Na/Benzophenone or Activated Alumina Column< 20 ppm
DCM

Distill from

< 30 ppm
DMF

Store over Activated 4Å Molecular Sieves (20% w/v)< 50 ppm
Toluene

Distill from Na/Benzophenone< 10 ppm

Critical Note: Do not use silica gel to dry this compound in solution. The acidity of silica can catalyze hydrolysis or transesterification if alcohol impurities are present. Use neutral alumina if purification is necessary.

Analytical Validation (QC)

User Query: "How do I distinguish the hydrolyzed acid impurity from the ester?"

The hydrolysis product is 6-(2,2,2-trifluoroethoxy)nicotinic acid . It behaves significantly differently in chromatography.

QC Decision Tree

QCDecision Start Sample Analysis Visual Visual Inspection Start->Visual Color Is it Yellow/Orange? Visual->Color LCMS Run LC-MS (Acidic Mobile Phase) Color->LCMS No (White/Colorless) Fail FAIL: Repurify Color->Fail Yes (Oxidation/Hydrolysis) Peak Check M+1 Peak LCMS->Peak Pass PASS: Proceed to Rxn Peak->Pass 264.2 m/z (Ester) Peak->Fail 236.1 m/z (Acid)

Figure 2: Quality Control workflow. Note that pyridine derivatives often yellow upon oxidation or hydrolysis.

Analytical Parameters (Reference Values)
  • HPLC Retention Time (C18 Column, Water/MeCN Gradient):

    • Acid Impurity: Elutes earlier (more polar).

    • Ester Target: Elutes later (less polar).

  • 1H NMR Diagnostic (CDCl3):

    • Ester: Quartet at ~4.4 ppm (

      
      ) and Triplet at ~1.4 ppm.
      
    • Acid: Disappearance of ethyl signals; appearance of broad singlet >10 ppm (COOH).

    • Invariant: The trifluoroethoxy

      
       quartet usually remains at ~4.8 ppm in both species.
      

Frequently Asked Questions (FAQ)

Q: Can I recover the material if it has partially hydrolyzed? A: Yes. If you detect significant acid (>5%), dissolve the mixture in DCM and wash with saturated Sodium Bicarbonate (


). The acid will move to the aqueous layer (as the sodium salt), while the ester remains in the organic layer. Dry the organic layer over 

and concentrate.

Q: Is the trifluoroethoxy group itself unstable? A: Generally, no. The ether linkage is robust. However, under extreme acidic conditions (e.g., refluxing HI or HBr), ether cleavage can occur. Under standard hydrolytic conditions (NaOH/Water or HCl/Water), only the ester will cleave.

Q: Why did my yield drop when I scaled up? A: Scale-up often introduces moisture via larger headspace in vessels or longer transfer times. On a larger scale, the surface-area-to-volume ratio changes, but the absolute amount of water introduced by "wet" nitrogen lines or insufficient purging can be higher. Ensure your inert gas lines are dried (pass through a Drierite/O2 trap) before entering the vessel.

References

  • Solvent Drying Protocols

    • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Synthesis Context (P2X3 Antagonists)

    • Dillon, M. P., et al. (2016). Preparation of Heteroaryl-substituted-1,2,4-triazoles as P2X3 and P2X2/3 Antagonists. Patent WO2016100156A1. (Describes coupling of nicotinate intermediates).

  • Handling of Pyridine Derivatives

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

Sources

Validation & Comparative

Comparative Guide: Spectral Profiling of Trifluoroethoxy Nicotinates vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR and 19F NMR spectra analysis of trifluoroethoxy nicotinates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Rationale

In medicinal chemistry, the incorporation of a 2,2,2-trifluoroethoxy group onto a nicotinate scaffold serves two critical functions: it modulates lipophilicity (


) to improve membrane permeability, and it introduces a sensitive 19F NMR reporter tag  for metabolic tracking.

This guide provides a rigorous spectral analysis of Trifluoroethoxy Nicotinates , contrasting them with their non-fluorinated counterpart, Ethyl Nicotinate . We focus on the diagnostic utility of 13C and 19F NMR , emphasizing the unique scalar coupling patterns (


) that distinguish these compounds in complex biological matrices.
The Core Advantage

Unlike proton (


) NMR, which suffers from spectral crowding in biological samples, 19F NMR  offers a "silent background," allowing for the quantification of trifluoroethoxy nicotinates without purification. However, the introduction of fluorine complicates the 13C NMR  spectrum due to extensive C-F splitting, requiring specific analytical protocols for correct assignment.

Experimental Workflow: Synthesis & Sample Prep

To ensure reproducible spectral data, the following protocol is recommended for generating the trifluoroethoxy nicotinate standard.

Synthesis Protocol (Steglich Esterification)

The synthesis utilizes dicyclohexylcarbodiimide (DCC) coupling to avoid harsh acidic conditions that might degrade sensitive pyridine ring substituents.

Reagents:

  • Nicotinic Acid (1.0 eq)

  • 2,2,2-Trifluoroethanol (TFE) (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq, catalyst)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve Nicotinic Acid and DMAP in dry DCM under

    
     atmosphere.
    
  • Coupling: Cool to 0°C. Add TFE, followed by dropwise addition of DCC in DCM.

  • Reaction: Warm to room temperature and stir for 12 hours. Urea precipitate forms.

  • Workup: Filter off dicyclohexylurea (DCU). Wash filtrate with saturated

    
     and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

NMR Acquisition Parameters
  • Solvent:

    
     (Standard) or 
    
    
    
    (for polar metabolites).
  • 19F Parameters:

    • Spectral Width: 200 ppm (Center at -75 ppm).

    • Relaxation Delay (

      
      ): >3 sec (ensure full relaxation of 
      
      
      
      ).
    • Referencing:

      
       (0 ppm) or internal 
      
      
      
      -trifluorotoluene (-63.7 ppm).
  • 13C Parameters:

    • Decoupling: Inverse Gated Decoupling (to minimize NOE if quantitative) or Standard Broadband Proton Decoupling.

    • Note: Standard 13C experiments will show C-F splitting.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for assigning signals in a crude reaction mixture containing both the product and starting materials.

NMR_Analysis_Workflow Start Crude Reaction Mixture (Nicotinate + TFE) F19_Check Step 1: 19F NMR Screening (Rapid Diagnostic) Start->F19_Check Signal_Detect Signal at -74 ppm? F19_Check->Signal_Detect TFE_Residue Triplet (-76 ppm) Free TFE Alcohol Signal_Detect->TFE_Residue Shift > -75 ppm Product_Signal Triplet (-74.5 ppm) Trifluoroethyl Ester Signal_Detect->Product_Signal Shift < -74 ppm C13_Analysis Step 2: 13C NMR Verification (Structural Confirmation) Product_Signal->C13_Analysis CF3_Carbon Quartet (~123 ppm) J_CF ~277 Hz C13_Analysis->CF3_Carbon Direct C-F Coupling CH2_Carbon Quartet (~61 ppm) J_CF ~37 Hz C13_Analysis->CH2_Carbon Geminal C-F Coupling Pyridine_Carbons Singlets (Ar-C) (Unless F-substituted on ring) C13_Analysis->Pyridine_Carbons Long Range Coupling (Negligible)

Caption: Analytical workflow for distinguishing free trifluoroethanol reagents from the conjugated nicotinate ester using spin-spin coupling constants.

Comparative Spectral Data Analysis

The following section details the specific spectral shifts. The Trifluoroethoxy group introduces significant complexity compared to the Ethoxy group due to the high electronegativity of fluorine and the spin-active


 nucleus (

).
13C NMR Comparison

The most distinct feature in the fluorinated analog is the splitting of carbon signals into quartets (


).
Carbon PositionEthyl Nicotinate (

, ppm)
Trifluoroethyl Nicotinate (

, ppm)
Multiplicity (TFE Analog) Coupling Constant (

)
Carbonyl (C=O) 165.8163.5Singlet (Broad)Negligible (

)
O-CH2-R 61.560.8Quartet

Hz
R-CF3 / CH3 14.2 (

)
123.2 (

)
Quartet

Hz
Pyridine C2 153.5154.0Singlet-
Pyridine C3 126.3125.8Singlet-
Pyridine C4 137.1137.5Singlet-
Pyridine C5 123.4123.8Singlet-
Pyridine C6 150.2151.0Singlet-

Mechanistic Insight:

  • The Alpha-Effect (

    
    ):  In the ethyl ester, this carbon is a simple singlet. In the trifluoroethyl ester, it appears as a quartet due to coupling with the three fluorine atoms on the adjacent carbon (
    
    
    
    Hz).
  • The Beta-Effect (

    
    ):  The methyl carbon of the ethyl group (
    
    
    
    14.2) is replaced by the trifluoromethyl carbon, which is significantly deshielded (
    
    
    123.2) and shows a massive coupling constant (
    
    
    Hz). This quartet often overlaps with the aromatic region, making assignment tricky without 19F-decoupling.
19F NMR Analysis

The 19F spectrum is the primary tool for purity assessment.

  • Chemical Shift:

    
     ppm (relative to 
    
    
    
    ).
  • Multiplicity: Triplet (

    
    ).[1]
    
  • Coupling:

    
     Hz.
    
    • Explanation: The three equivalent fluorine atoms couple with the two protons on the adjacent methylene group (

      
      ).
      
  • Differentiation: Free 2,2,2-trifluoroethanol (starting material) typically resonates slightly upfield (

    
     ppm) and has a different coupling constant due to the free hydroxyl group's influence on conformation.
    

Critical Interpretation Guidelines

When analyzing these spectra, researchers often encounter "ghost peaks" or misinterpret multiplets. Use these rules to validate your data:

  • The "Quartet" Validation: In the 13C spectrum, the

    
     signal must appear as a quartet with intensities 1:3:3:1. If it appears as a broad singlet, your instrument may have insufficient digital resolution or weak decoupling power.
    
  • Solvent Effects: 19F chemical shifts are highly solvent-dependent. A shift of up to 2 ppm is common when moving from

    
     to 
    
    
    
    . Always run a standard if precise quantification is required.
  • Integration Accuracy: For quantitative 19F NMR (qNMR), the relaxation time (

    
    ) of the 
    
    
    
    group can be long (2-5 seconds). Ensure your repetition time (
    
    
    ) is at least
    
    
    (approx. 15-20 seconds) to avoid underestimating the nicotinate concentration.

References

  • Sloop, J. C. (2013).[2] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Press. Link

  • Alfa Chemistry . (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry. Link

  • Edgar, M., et al. (2019).[3] NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants. Loughborough University. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Cited for general coupling constant principles).
  • Sigma-Aldrich. (n.d.). Ethyl Nicotinate Spectral Data.

Sources

Navigating the Crystalline Landscape: A Comparative Guide to Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparative analysis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate, a promising but structurally uncharacterized molecule, against its known analogs. Due to the current absence of publicly available X-ray crystallography data for the title compound, this guide will leverage existing data for structurally related molecules to predict its crystallographic features. Furthermore, we present a detailed, field-proven protocol for the synthesis and crystallographic analysis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate, empowering researchers to generate the definitive experimental data.

The Significance of Structural Insight: Why X-ray Crystallography Matters

X-ray crystallography is an indispensable technique for elucidating the atomic and molecular structure of a compound.[1] The resulting three-dimensional map of electron density allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. In the context of drug development, this information is critical for understanding ligand-receptor interactions, optimizing binding affinity, and guiding the design of more potent and selective therapeutics. For materials scientists, crystal structure dictates macroscopic properties such as solubility, stability, and polymorphism, all of which are crucial for formulation and manufacturing.

Predicting the Unknown: A Comparative Structural Analysis

While the crystal structure of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate remains to be experimentally determined, we can infer its likely structural features by examining its constituent parts and comparing them to structurally analogous molecules.

The Parent Scaffold: Ethyl Nicotinate

The foundational structure of our target molecule is ethyl nicotinate. Fortunately, its crystal structure is available in the Crystallography Open Database (COD) under the deposition number 4339036.[1]

Table 1: Key Crystallographic Parameters for Ethyl Nicotinate (COD: 4339036)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.19
b (Å)11.74
c (Å)7.28
β (°)112.45
Volume (ų)568.5

The ethyl nicotinate molecule is expected to be largely planar, with the ethyl ester group exhibiting some rotational freedom. The crystal packing is likely to be influenced by weak C-H···O and C-H···N hydrogen bonds, as is common for such aromatic esters.

The Influence of the 6-Substituent: A Comparison with 6-Chloronicotinate
The Trifluoroethoxy Moiety: A Key Modulator of Crystal Packing

The 2,2,2-trifluoroethoxy group is a critical feature of the target molecule. Its introduction is anticipated to have several profound effects on the crystal structure. The high electronegativity of the fluorine atoms will create a strong dipole moment and influence the molecule's electrostatic potential. Furthermore, the trifluoromethyl group is known to participate in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions.

Analysis of existing crystal structures containing the 2,2,2-trifluoroethoxy group attached to a pyridine ring, such as in 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine, reveals that this group can adopt various conformations.[3] The dihedral angle between the pyridine ring and the trifluoroethoxy group will be a key determinant of the overall molecular shape. Intermolecular F···H and F···F contacts are also likely to play a significant role in the crystal packing of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Predicted Structural Features of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate:

  • Conformation: The molecule will likely exhibit a largely planar pyridine ring and ester group, with the trifluoroethoxy group adopting a staggered conformation to minimize steric hindrance. The torsion angle between the pyridine ring and the trifluoroethoxy group will be a key conformational parameter.

  • Intermolecular Interactions: The crystal packing is expected to be dominated by a combination of weak C-H···O and C-H···N hydrogen bonds, as well as dipole-dipole interactions arising from the trifluoroethoxy group. The potential for C-H···F and F···F interactions will also be a critical factor in determining the packing motif.

  • Crystal Packing: The presence of the bulky and highly electronegative trifluoroethoxy group may lead to a more complex packing arrangement compared to ethyl nicotinate, potentially with segregated polar and non-polar domains.

From Synthesis to Structure: A Practical Workflow

To bridge the gap in the existing literature, this section provides a detailed experimental protocol for the synthesis and crystallographic analysis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction, starting from a suitable precursor such as Ethyl 6-chloronicotinate.

Materials:

  • Ethyl 6-chloronicotinate

  • 2,2,2-Trifluoroethanol

  • A strong base (e.g., Sodium hydride)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran.

  • Alkoxide Formation: To the stirred solvent at 0 °C, carefully add sodium hydride (60% dispersion in mineral oil). Then, slowly add 2,2,2-trifluoroethanol dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

  • Nucleophilic Substitution: To the solution of the alkoxide, add a solution of Ethyl 6-chloronicotinate in anhydrous tetrahydrofuran dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate.

dot

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate Ethyl 6-chloronicotinate Ethyl 6-chloronicotinate SNAr Reaction Nucleophilic Aromatic Substitution Ethyl 6-chloronicotinate->SNAr Reaction 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->SNAr Reaction NaH Sodium Hydride (Base) NaH->SNAr Reaction THF Anhydrous THF (Solvent) THF->SNAr Reaction Workup & Purification Aqueous Workup & Column Chromatography SNAr Reaction->Workup & Purification Target Molecule Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate Workup & Purification->Target Molecule

Caption: Synthetic workflow for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Single-Crystal X-ray Diffraction Workflow

Obtaining high-quality crystals is often the most challenging step in X-ray crystallography.

Experimental Protocol:

  • Crystallization Screening: Dissolve the purified Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes) or solvent mixtures. Employ various crystallization techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a suitable goniometer head.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for absorption, Lorentz, and polarization effects.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model. Refine the atomic positions and displacement parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Structure Validation and Deposition: Validate the final crystal structure using software tools like CHECKCIF. Deposit the crystallographic information file (CIF) in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

dot

Crystallography_Workflow cluster_crystallography Single-Crystal X-ray Diffraction Workflow Purified Compound Purified Compound Crystallization Crystallization Screening Purified Compound->Crystallization Crystal Selection Crystal Selection & Mounting Crystallization->Crystal Selection Data Collection X-ray Diffraction Data Collection Crystal Selection->Data Collection Data Processing Data Integration & Reduction Data Collection->Data Processing Structure Solution Structure Solution (Direct/Patterson Methods) Data Processing->Structure Solution Structure Refinement Least-Squares Refinement Structure Solution->Structure Refinement Validation & Deposition Structure Validation & Database Deposition Structure Refinement->Validation & Deposition

Caption: A typical workflow for small molecule X-ray crystallography.

Conclusion and Future Outlook

While the definitive crystal structure of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate awaits experimental determination, this guide provides a robust framework for its prediction and analysis. By comparing it to its parent scaffold, ethyl nicotinate, and other relevant analogs, we anticipate a structure significantly influenced by the electronic and steric properties of the trifluoroethoxy group. The detailed experimental protocols provided herein are intended to empower researchers to undertake the synthesis and crystallographic analysis of this and other novel compounds. The elucidation of its three-dimensional structure will undoubtedly provide invaluable insights for its application in drug discovery and materials science, paving the way for the rational design of next-generation molecules with tailored properties.

References

  • Crystallography Open Database. (n.d.). COD ID 4339036. Retrieved from [Link]

  • Li, Y., Wang, B., & Zhang, D. (2011). 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1678. [Link]

  • PubChem. (n.d.). Ethyl nicotinate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Politeo, N., Pisačić, M., Đaković, M., Sokol, V., & Kukovec, B. M. (2020). Synthesis and crystal structure of a 6-chloro-nicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4'-bi-pyridine. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 5), 599–604. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

Sources

Validating purity of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pyridine derivatives, specifically Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (CAS: 1263276-73-8), purity validation is a critical gatekeeper for downstream pharmaceutical applications. While HPLC-UV is the industry workhorse for routine assay, it often fails to detect co-eluting non-chromophoric impurities or structurally similar side-products common in nucleophilic aromatic substitutions (


).

This guide argues for the superior specificity of GC-MS (Gas Chromatography-Mass Spectrometry) for validating this specific ester. We provide a direct comparison against HPLC and NMR, a detailed experimental protocol, and a self-validating data interpretation framework rooted in ICH Q2(R1) guidelines.

The Molecule & The Challenge

Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is a functionalized pyridine ester. Its synthesis typically involves the reaction of Ethyl 6-chloronicotinate with 2,2,2-trifluoroethanol in the presence of a base.

Critical Impurity Profile

To validate purity, one must detect not just the analyte, but specific process impurities:

  • Starting Material A: Ethyl 6-chloronicotinate (Unreacted).

  • Starting Material B: 2,2,2-Trifluoroethanol (High volatility, often invisible to UV).

  • Hydrolysis Byproduct: 6-(2,2,2-trifluoroethoxy)nicotinic acid ( acidic, polar).

  • Transesterification Byproduct: 2,2,2-trifluoroethyl 6-(2,2,2-trifluoroethoxy)nicotinate (if trifluoroethanol attacks the ester group).

Diagram 1: Synthesis & Impurity Origins

This diagram maps the chemical pathway to identify what the GC-MS must detect.

G SM1 Ethyl 6-chloronicotinate (SM A) Product Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (Target) SM1->Product + Base, Heat SM1->Product Residual SM A SM2 2,2,2-Trifluoroethanol (SM B) SM2->Product Imp1 Impurity: Hydrolysis Acid Product->Imp1 Hydrolysis (H2O) Imp2 Impurity: Transesterification Product->Imp2 Excess SM B

Caption: Reaction pathway showing the target molecule and potential impurities that dictate the analytical method selection.

Methodology Comparison: Why GC-MS?

While HPLC is standard for non-volatiles, the specific physical properties of this fluorinated ester (moderate volatility, lack of strong chromophores in the trifluoroethoxy tail) make GC-MS the more robust characterization tool.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Specificity High. Mass spectrum provides a "fingerprint" for every peak. Distinguishes transesterified byproducts easily.Medium. Relies solely on Retention Time (RT). Co-eluting peaks are indistinguishable.High. Structural certainty is absolute.
Sensitivity (LOD) High (ppb range). Excellent for trace impurity profiling (<0.05%).Medium (ppm range). Limited by extinction coefficients of impurities.Low. Difficult to quantify impurities <0.5% accurately.
Volatile Detection Excellent. Detects residual Trifluoroethanol and solvents easily.Poor. Volatiles often elute in the solvent front or are invisible to UV.Good. But solvent suppression can mask peaks.
Throughput Fast. <15 min run time.Medium. 20-40 min gradients.Slow. Requires expensive deuterated solvents.

Expert Insight: The presence of the trifluoroethoxy group (


) increases volatility, making the molecule ideal for GC. Furthermore, the electron-withdrawing fluorine atoms create distinct fragmentation patterns in MS (loss of 

), allowing for unambiguous identification of the "transesterified" impurity which would have a very similar polarity (and thus similar HPLC retention time) to the target.

Experimental Protocol: GC-MS Validation

This protocol is designed to be self-validating . It uses a split injection for the main assay (to avoid detector saturation) and a splitless injection for trace impurity profiling.

Instrument Conditions[1][2][3][4]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm. Rationale: Standard non-polar column separates based on boiling point and weak polarity interactions.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C.

    • Assay Mode: Split 50:1.

    • Impurity Mode: Splitless (purge on at 0.75 min).

Temperature Program

The gradient is aggressive to elute the solvent/reagents quickly, then slows to separate the structural isomers.

  • Initial: 60°C (Hold 1 min) — Traps volatiles like Trifluoroethanol.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 240°C — Critical resolution window for the Pyridine ester.

  • Ramp 3: 30°C/min to 300°C (Hold 3 min) — Bake out heavy residues.

Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).[1]

  • Scan Range: m/z 35–500. Note: Start at 35 to catch HCl or solvent fragments if needed, but 40 is safer to avoid air background.

Data Analysis & Interpretation

This section details how to interpret the MS data. The "Senior Scientist" approach relies on predicting fragmentation to confirm identity without needing a reference standard for every single impurity.

Predicted Fragmentation Pathway (Target Molecule)

Molecular Formula:


Molecular Weight:  ~249.19  g/mol 
  • Molecular Ion (

    
    ): m/z 249 . (Distinct, usually 20-40% abundance for aromatic esters).
    
  • Loss of Ethyl (

    
    ): m/z 220 . Cleavage of the ethyl ester group.
    
  • Loss of Ethoxy (

    
    ): m/z 204 . Formation of the acylium ion (
    
    
    
    ).
  • Loss of Trifluoromethyl (

    
    ): m/z 180 . Characteristic of the 
    
    
    
    group.
  • Pyridine Ring Fragment: m/z 106 .

Diagram 2: Fragmentation Logic

A visual guide to interpreting the mass spectrum.

Fragmentation Parent Molecular Ion (M+) m/z 249 Frag1 [M - OEt]+ Acylium Ion m/z 204 Parent->Frag1 - OCH2CH3 (45) Frag2 [M - CF3]+ Loss of Fluorine Group m/z 180 Parent->Frag2 - CF3 (69) Frag3 Pyridine Core m/z ~106 Frag1->Frag3 Ring Cleavage

Caption: Primary fragmentation pathways in Electron Impact (EI) MS for structural confirmation.

Validation Strategy (ICH Q2 Aligned)

To ensure this method is "publishable" and robust, follow the ICH Q2(R1) validation parameters [1].

Specificity
  • Requirement: Demonstrate that the method separates the analyte from all impurities.

  • Test: Inject a spiked sample containing SM A, SM B, and the Target.

  • Acceptance: Resolution (

    
    ) > 1.5 between all peaks. Mass spectral purity factor > 950 (Agilent scale) for the target peak.
    
Linearity & Range[6]
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance:

    
    .
    
  • Note: For impurity profiling, establish linearity at the trace level (0.05% to 1.0%).

Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: Concentration where S/N = 3:1.

  • LOQ: Concentration where S/N = 10:1.

  • Relevance: Critical for proving you can detect the toxic 6-chloronicotinate starting material at ppm levels.

System Suitability Test (SST)

Every analytical run must begin with an SST injection to verify the system is active.

  • Criteria:

    • Target Peak Area RSD < 2.0% (n=5 injections).

    • Tailing Factor (

      
      ) < 1.2 (Pyridine derivatives often tail; if 
      
      
      
      , trim the column or deactivate the liner).

Troubleshooting & "Field-Proven" Tips

  • Ghost Peaks: Fluorinated alcohols (like the starting material) can "stick" to cold spots in the injector. Ensure the inlet temperature is at least 250°C.

  • Tailing: Pyridines are basic. If peak tailing occurs, use a base-deactivated liner (e.g., Ultra Inert) to prevent adsorption of the nitrogen lone pair onto active silanols [2].

  • Mass Defect: Fluorine has a slight negative mass defect. While not critical for low-res GC-MS, be aware that the exact mass is slightly lower than integer summation if using high-res instruments.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds (Pyridines) by GC. Agilent Technical Notes.

  • NIST Mass Spec Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (EI). National Institute of Standards and Technology.

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of the 6-(2,2,2-trifluoroethoxy) Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the precise structural confirmation of a synthesized molecule is not merely a procedural checkpoint; it is the bedrock of all subsequent biological and toxicological evaluation. The introduction of fluorinated moieties, such as the 2,2,2-trifluoroethoxy group, has become a cornerstone of modern medicinal chemistry. This group is frequently employed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by participating in unique non-covalent interactions.[1]

This guide provides an in-depth, multi-technique approach to the unambiguous structural confirmation of the 6-(2,2,2-trifluoroethoxy) moiety. We will move beyond rote data reporting to explain the causality behind our analytical choices, ensuring a self-validating and robust confirmation workflow.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Toolkit

NMR spectroscopy is the most powerful and informative technique for confirming the presence and connectivity of the trifluoroethoxy group. The unique nuclear properties of ¹H, ¹³C, and especially ¹⁹F, provide a detailed and interlocking set of spectral fingerprints.

¹⁹F NMR: The Unambiguous Identifier

Given its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments.[2] For a 6-(2,2,2-trifluoroethoxy) group, the three chemically equivalent fluorine atoms will produce a single, sharp resonance.

  • Expected Chemical Shift (δ): Typically observed between -73 and -75 ppm (relative to CFCl₃).[3][4] The precise shift can be influenced by the solvent and the electronic environment of the aromatic or heterocyclic ring to which the moiety is attached.[4][5]

  • Causality: The strong shielding effect of the fluorine atoms places this signal in a region of the NMR spectrum that is typically free from other resonances, making its presence a highly specific indicator of a -CF₃ group. A single peak confirms the CF₃ structure, as opposed to CF₂H or CFH₂.

¹H NMR: Confirming Connectivity

The proton NMR spectrum provides crucial information about the ethyl linker (-OCH₂CF₃) and its coupling to the adjacent fluorine atoms.

  • Expected Chemical Shift (δ) and Multiplicity: The two protons of the methylene (-OCH₂-) group typically appear as a quartet between δ 4.0 and 4.8 ppm .[3][6][7]

  • Causality: The multiplicity is a direct result of spin-spin coupling with the three neighboring fluorine atoms. The signal is split into n+1 peaks, where n is the number of adjacent equivalent nuclei. Since ¹⁹F has a spin of I=½, the two protons are coupled to three fluorine atoms, resulting in a quartet (3+1=4). The typical coupling constant for this three-bond coupling (³JHF) is in the range of 8-9 Hz.[7] The downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom and the electron-withdrawing trifluoromethyl group.

¹³C NMR: A Deeper Structural Validation

The ¹³C NMR spectrum offers a final layer of confirmation through the observation of carbon-fluorine coupling.

  • -CF₃ Carbon: Appears as a quartet between δ 120 and 126 ppm . The one-bond coupling constant (¹JCF) is very large, typically around 280 Hz .[3]

  • -OCH₂- Carbon: Appears as a quartet or multiplet between δ 64 and 68 ppm . This multiplicity is due to the two-bond coupling (²JCF) to the three fluorine atoms, with a typical coupling constant around 35-40 Hz .[3][6]

  • Causality: The observation of these characteristic splittings and coupling constants confirms the direct attachment of the carbon skeleton as O-CH₂-CF₃. The large magnitude of ¹JCF is a hallmark of a direct C-F bond, while the smaller ²JCF confirms the two-bond proximity.

Visualizing the Confirmation Workflow

A logical, multi-step approach ensures all structural questions are answered efficiently. The workflow prioritizes the most definitive techniques first.

G cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy 19 19 F_NMR Primary Screen 1 1 F_NMR->1 H_NMR Singlet at ~-74 ppm? 13 13 H_NMR->13 C_NMR Quartet at ~4.5 ppm? HRMS HRMS (ESI-TOF) C_NMR->HRMS C-F couplings observed? MSMS Tandem MS (CID) HRMS->MSMS Correct Mass? FTIR FTIR (ATR) MSMS->FTIR Plausible Fragments? Confirmation Structure Confirmed FTIR->Confirmation C-F & C-O bands present? Start Synthesized Compound Start->19

Caption: Integrated workflow for structural confirmation.

Pillar 2: Mass Spectrometry (MS) - Elemental Composition and Fragmentation

While NMR confirms the structure's framework, high-resolution mass spectrometry (HRMS) validates its elemental composition with high precision.

  • Technique of Choice: Electrospray Ionization Time-of-Flight (ESI-TOF) MS is ideal. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[8] TOF analyzers provide the high mass accuracy required.

  • Expected Observation: The instrument should detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The measured mass should be within 5 ppm of the theoretical mass calculated for the molecular formula. This provides strong evidence for the correct elemental composition. For example, a molecule with the formula C₂₂H₂₀F₆N₂O₄S was confirmed by observing the [M+Na]⁺ peak at m/z 551.0229.[6]

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) can be used to fragment the molecular ion and observe characteristic losses. While specific fragmentation patterns are molecule-dependent, plausible fragmentation pathways for the trifluoroethoxy moiety include:

    • Neutral loss of CF₃H

    • Cleavage of the ether bond to lose the ·OCH₂CF₃ radical.

    • Loss of the entire trifluoroethoxy substituent.

Pillar 3: Infrared (IR) Spectroscopy - Functional Group Verification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary technique.

  • Technique of Choice: Attenuated Total Reflectance (ATR) is often used as it requires minimal sample preparation.

  • Expected Vibrational Bands:

    • C-F Stretch: The C-F bonds give rise to very strong and characteristic absorption bands in the 1300-1000 cm⁻¹ region of the spectrum.[9][10] The intensity and complexity of these bands are a strong indicator of a fluorinated compound.

    • C-O-C Stretch: The ether linkage produces a stretching vibration typically found between 1250-1000 cm⁻¹ .[6][11] This band often overlaps with the C-F stretching region but contributes to the overall spectral pattern.

Comparative Guide: Trifluoroethoxy vs. Alternative Ether Moieties

The choice of an ether substituent is a critical decision in drug design. The table below compares the key analytical signatures of the 6-(2,2,2-trifluoroethoxy) moiety with two common alternatives, methoxy and ethoxy, highlighting the unique and definitive features of the fluorinated analogue.

Feature6-(2,2,2-Trifluoroethoxy) 6-Methoxy 6-Ethoxy
¹H NMR -OCH₂- : Quartet, δ ~4.5 ppm-OCH₃ : Singlet, δ ~3.8 ppm-OCH₂- : Quartet, δ ~4.1 ppm-CH₃ : Triplet, δ ~1.4 ppm
¹³C NMR -CF₃ : Quartet, δ ~124 ppm-OCH₂- : Quartet, δ ~66 ppm-OCH₃ : Singlet, δ ~55 ppm-OCH₂- : Singlet, δ ~64 ppm-CH₃ : Singlet, δ ~15 ppm
¹⁹F NMR -CF₃ : Singlet, δ ~-74 ppmNot ApplicableNot Applicable
Key MS Fragments Loss of ·CF₃, ·OCH₂CF₃Loss of ·CH₃, CH₂OLoss of ·CH₂CH₃, ·OCH₂CH₃
Key IR Bands Strong C-F stretch (1300-1000 cm⁻¹)C-O stretch (~1250 cm⁻¹)C-O stretch (~1250 cm⁻¹)
Medicinal Chem. Insight High metabolic stability, increased lipophilicityProne to O-demethylation (metabolism)Higher metabolic stability than methoxy but less than trifluoroethoxy

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher spectrometer.

    • Acquire 16-32 scans with a relaxation delay (d1) of 1-2 seconds.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Collect 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Acquire 64-128 scans. ¹⁹F NMR is highly sensitive, requiring fewer scans than ¹³C.

    • Reference the spectrum to an external standard like CFCl₃ (δ 0.0 ppm) or an internal standard like trifluorotoluene (δ ~-63 ppm).[2]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent compatible with ESI, such as acetonitrile or methanol, often with 0.1% formic acid to promote protonation.

  • Infusion and Acquisition:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

    • Ensure the mass analyzer is calibrated to achieve mass accuracy < 5 ppm.

    • The use of a lock mass or internal calibrant during the run is crucial for maintaining high mass accuracy.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Background Collection: Clean the ATR crystal (e.g., with isopropanol) and collect a background spectrum of the empty crystal. This is essential to remove atmospheric (H₂O, CO₂) and instrument-related signals.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

By systematically applying this integrated spectroscopic and spectrometric workflow, researchers can achieve an unimpeachable structural confirmation of the 6-(2,2,2-trifluoroethoxy) moiety, providing the necessary confidence to advance promising candidates in the drug development pipeline.

References

  • ACS Publications. (2018, October 19). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy). (n.d.). Preprints.org. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry. [Link]

  • NMRS.io. (n.d.). 13C | TFE-d3 | NMR Chemical Shifts. [Link]

  • Chen, C., et al. (2016, February 2). Synthesis and Characterization of Trifluoroethoxy Polyphosphazenes Containing Polyhedral Oligomeric Silsesquioxane (POSS) Side Groups. Macromolecules, ACS Publications. [Link]

  • Jee, Y. A., & Jhon, M. S. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. The Open Spectroscopy Journal, Bentham Open. [Link]

  • SpectraBase. (n.d.). (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. [Link]

  • Penn State Research Database. (2016, March 8). Synthesis and Characterization of Trifluoroethoxy Polyphosphazenes Containing Polyhedral Oligomeric Silsesquioxane (POSS) Side Groups. [Link]

  • ACS Publications. (2015, September 11). 2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light. [Link]

  • Semantic Scholar. (2013, February 20). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • ACS Omega. (2023, November 10). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • ACS Publications. (2012, November 5). Trichloroethoxy-Substituted Polyphosphazenes: Synthesis, Characterization, and Properties. Macromolecules. [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • Fluorine notes. (n.d.). NMR spectroscopy of products based on tetrafluoroethylene oxide. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Refubium - Freie Universität Berlin. (2025, March 25). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

  • DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

  • ResearchGate. (2025, August 6). Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. [Link]

  • PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-[(2,2,2-trifluoroethoxy)carbonyl]carbamate. [Link]

  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

  • SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. [Link]

  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

  • Biocompare. (2012, June 12). Accurate Mass Measurements with ESI-TOF Mass Spectrometers. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Nanalysis. (2025, June 16). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. [Link]

  • IOPscience. (2022, October 4). A Meta-analysis of Molecular Spectroscopy Databases, and Prospects of Molecule Detection with Some Future Facilities. [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

  • SciELO. (2024, November 13). Article. [Link]

  • SpectraBase. (n.d.). 2-(2,2,2-Trifluoroethoxy)acetic acid - Optional[Vapor Phase IR] - Spectrum. [Link]

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A Comprehensive Guide to Establishing Quality Control Reference Standards for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides an in-depth technical framework for the qualification and comparison of reference standards for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate (CAS No. 1820603-77-2), a key building block in modern medicinal chemistry. By establishing a robustly characterized reference standard, laboratories can ensure the accuracy, reproducibility, and validity of their analytical results, from early-stage discovery through to regulatory submissions.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. For Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate, a qualified reference standard is indispensable for:

  • Identity Confirmation: Ensuring that the material is indeed the correct chemical entity.

  • Purity Assessment: Quantifying the amount of the desired compound in a sample.

  • Impurity Profiling: Identifying and quantifying any unwanted components, such as starting materials, by-products, or degradation products.[1][2]

  • Method Validation: Establishing the performance characteristics of analytical methods, as mandated by regulatory bodies like the ICH and FDA.[3][4][5]

The qualification of a reference standard is not a single measurement but a holistic process that builds a comprehensive profile of the material, creating a self-validating system for its intended use.

Understanding the Molecular Landscape: Synthesis and Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. While multiple synthetic strategies may exist, a plausible pathway to Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate involves the nucleophilic aromatic substitution of a halo-substituted nicotinate with 2,2,2-trifluoroethanol.

Synthesis_Pathway cluster_0 Proposed Synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate SM1 Ethyl 6-chloronicotinate Reaction SNAr Reaction SM1->Reaction SM2 2,2,2-Trifluoroethanol SM2->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Product Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate Reaction->Product QC_Workflow cluster_1 Reference Standard Qualification Workflow Start Candidate Material Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate Identity Identity Confirmation (NMR, MS, FTIR) Start->Identity Purity Purity & Assay (HPLC-UV, qNMR) Identity->Purity Impurities Impurity Profile (LC-MS, GC-MS) Purity->Impurities Residual_Solvents Residual Solvents (Headspace GC-MS) Impurities->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Certification Certification (Assign Purity & Expiry) Water_Content->Certification

Sources

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Retrosynthesis Analysis

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Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.